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  • Product: 6-methyl-1,3-benzoxazol-2(3H)-one
  • CAS: 22876-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 6-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 6-methyl-1,3-benzoxazol-2(...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 6-methyl-1,3-benzoxazol-2(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, materials science, and organic chemistry.

Core Chemical and Physical Properties

6-methyl-1,3-benzoxazol-2(3H)-one, a derivative of the benzoxazolone scaffold, is a heterocyclic compound of significant interest due to the diverse biological activities exhibited by this class of molecules. Its fundamental properties are summarized below.

Data Presentation: Quantitative Properties
PropertyValueSource / Method
IUPAC Name 6-methyl-3H-1,3-benzoxazol-2-oneLexichem TK 2.7.0[1]
CAS Number 22876-16-0ChemIDplus[1]
Molecular Formula C₈H₇NO₂PubChem[1]
Molecular Weight 149.15 g/mol PubChem[1]
Monoisotopic Mass 149.047678466 DaPubChem[1]
Melting Point Data not available. (Parent compound 2(3H)-Benzoxazolone: 141-142 °C)[2]
Boiling Point Data not available. (Parent compound 2(3H)-Benzoxazolone: 335 °C @ 760 mmHg)[2]
XLogP3 1.5PubChem (Computed)[1]
Topological Polar Surface Area 38.3 ŲCactvs (Computed)[1]

Spectroscopic Profile

Detailed experimental spectra for 6-methyl-1,3-benzoxazol-2(3H)-one are not widely published. However, based on the known spectral properties of the benzoxazolone core and related substituted analogs, the following characteristics can be predicted.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a solvent like DMSO-d₆, the spectrum is expected to show:

  • A singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.

  • Three signals in the aromatic region (δ 6.8-7.2 ppm). A singlet for the proton at C-7, a doublet for the proton at C-5, and a doublet for the proton at C-4.

  • A broad singlet for the N-H proton at δ 10-12 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals:

  • Methyl Carbon (CH₃): A signal around δ 20-22 ppm.

  • Aromatic Carbons (C-H): Three signals in the δ 108-125 ppm range.

  • Quaternary Aromatic Carbons (C-C): Three signals, including the carbon bearing the methyl group, in the δ 130-145 ppm range.

  • Carbonyl Carbon (C=O): A characteristic downfield signal around δ 154-156 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional groups:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • Amide C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹.[4]

  • C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O and C-N Stretches: Bands in the fingerprint region, typically between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is predicted to show:

  • Molecular Ion (M⁺): A prominent peak at m/z = 149.

  • Key Fragment: A significant fragment at m/z = 121, corresponding to the loss of carbon monoxide ([M-CO]⁺), a characteristic fragmentation pathway for benzoxazolones.[5]

Experimental Protocols

Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one

A common and effective method for synthesizing benzoxazolones is the cyclization of a corresponding 2-aminophenol derivative.

Reaction: Condensation and cyclization of 2-amino-5-methylphenol with a carbonylating agent such as urea.

Materials:

  • 2-Amino-5-methylphenol

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle and magnetic stirrer

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Combine equimolar amounts of 2-amino-5-methylphenol and urea in a round-bottom flask.

  • Add a high-boiling point solvent to the flask.

  • Heat the reaction mixture to reflux (typically 180-200 °C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Maintain reflux for 2-4 hours, or until the starting material is consumed. During the reaction, ammonia gas is evolved.

  • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the crude product.

  • Collect the crude solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove the reaction solvent.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-methyl-1,3-benzoxazol-2(3H)-one as a solid.

Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized product.

Methodology:

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solid is fully dissolved.

  • NMR Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[6] Standard acquisition parameters should be used.

  • IR Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the product or by using an Attenuated Total Reflectance (ATR) accessory.

  • IR Data Acquisition: Obtain the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • MS Data Acquisition: Analyze the sample using a mass spectrometer, for example, with an electron ionization (EI) source or via Electrospray Ionization (ESI) coupled with a liquid chromatography system (LC-MS).

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzoxazol-2(3H)-one are recognized for their wide range of pharmacological activities. Notably, 6-methyl-1,3-benzoxazol-2(3H)-one has been identified as an inhibitor of quorum sensing in pathogenic bacteria.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. The two primary QS systems are las and rhl, which are regulated by the transcriptional regulators LasR and RhlR, respectively.

6-methyl-1,3-benzoxazol-2(3H)-one has been shown to inhibit the QS system, leading to a significant reduction in elastase production, biofilm formation, and swarming motility of P. aeruginosa. This anti-pathogenic activity makes it a valuable lead compound for the development of novel antimicrobial therapies that disarm pathogens rather than killing them, potentially reducing the pressure for antibiotic resistance.

G Quorum Sensing Pathway in P. aeruginosa and Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase HSL_3O 3-oxo-C12-HSL (Autoinducer) LasI->HSL_3O Synthesizes LasR LasR Receptor HSL_3O->LasR Binds to LasR_Active Active LasR Complex HSL_3O->LasR_Active LasR->LasR_Active RhlI RhlI Synthase LasR_Active->RhlI Activates Virulence Virulence Factor Expression (e.g., Elastase, Pyocyanin) & Biofilm Formation LasR_Active->Virulence Controls HSL_C4 C4-HSL (Autoinducer) RhlI->HSL_C4 Synthesizes RhlR RhlR Receptor HSL_C4->RhlR Binds to RhlR_Active Active RhlR Complex HSL_C4->RhlR_Active RhlR->RhlR_Active RhlR_Active->Virulence Controls Inhibitor 6-methyl-1,3-benzoxazol-2(3H)-one Inhibitor->LasR Inhibits Inhibitor->RhlR Inhibits

Caption: Hierarchical control of virulence by Las and Rhl quorum sensing systems in P. aeruginosa and points of inhibition.

Mandatory Visualizations

Experimental and Analytical Workflow

The logical flow from chemical synthesis to biological evaluation is a critical process in drug discovery and chemical biology research.

G Experimental Workflow from Synthesis to Biological Activity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_bio Biological Evaluation start Starting Materials (2-Amino-5-methylphenol, Urea) reaction Cyclization Reaction start->reaction purify Purification (Recrystallization) reaction->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Characterize Product ms Mass Spectrometry purify->ms Characterize Product ir IR Spectroscopy purify->ir Characterize Product qs_assay Quorum Sensing Inhibition Assay purify->qs_assay Test Biological Activity virulence_assay Virulence Factor Quantification biofilm_assay Biofilm Formation Assay

Caption: Workflow for the synthesis, characterization, and biological testing of 6-methyl-1,3-benzoxazol-2(3H)-one.

References

Exploratory

Spectroscopic Profile of 6-methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-methyl-1,3-benzoxazol-2(3H)-one (CAS No: 22876-16-0). Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-methyl-1,3-benzoxazol-2(3H)-one (CAS No: 22876-16-0). The information presented herein is crucial for the identification, characterization, and quality control of this heterocyclic compound, which serves as a valuable scaffold in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines experimental protocols for their acquisition, and provides a logical workflow for the analytical process.

Chemical Structure and Properties

  • IUPAC Name: 6-methyl-1,3-benzoxazol-2(3H)-one

  • Molecular Formula: C₈H₇NO₂[1]

  • Molecular Weight: 149.15 g/mol [1]

  • Synonyms: 6-methylbenzo[d]oxazol-2(3H)-one, 6-Methyl-2-benzoxazolinone[1]

Spectroscopic Data Summary

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the oxazolone ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate group and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-methyl-1,3-benzoxazol-2(3H)-one

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃~2.3s
Ar-H (H-4, H-5, H-7)6.8 - 7.2m
N-H9.0 - 11.0br s

Note: Predictions are based on the analysis of spectroscopic data for similar benzoxazolone derivatives. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to have the highest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-methyl-1,3-benzoxazol-2(3H)-one

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃~21
Aromatic C-H108 - 125
Aromatic C (quaternary)130 - 145
C=O (Carbonyl)~155

Note: These are estimated values based on known data for related structures.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H and C=O stretching vibrations of the cyclic carbamate, as well as C-H and C=C stretching of the aromatic ring and methyl group.

Table 3: Characteristic IR Absorption Bands for 6-methyl-1,3-benzoxazol-2(3H)-one

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1750 - 1700Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1300 - 1200Medium
C-O Stretch1250 - 1150Medium

Note: The PubChem database indicates the availability of a vapor-phase IR spectrum for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6-methyl-1,3-benzoxazol-2(3H)-one, the molecular ion peak [M]⁺ is expected at m/z 149.

Table 4: Predicted Mass Spectrometry Fragmentation for 6-methyl-1,3-benzoxazol-2(3H)-one

m/zPredicted Fragment
149[M]⁺ (Molecular Ion)
121[M - CO]⁺
106[M - CO - CH₃]⁺
93[M - CO - NCH₂]⁺

Note: Fragmentation patterns are predicted based on the known behavior of benzoxazolone structures. The PubChem database indicates the availability of a GC-MS spectrum for this compound.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-methyl-1,3-benzoxazol-2(3H)-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan with a blank KBr pellet or an empty ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • GC-MS Method:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to ensure good separation and elution of the compound.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Data Acquisition: Acquire mass spectra over a mass range of m/z 50-300.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis/Purification of 6-methyl-1,3-benzoxazol-2(3H)-one NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of 6-methyl-1,3-benzoxazol-2(3H)-one.

This guide provides a foundational understanding of the spectroscopic properties of 6-methyl-1,3-benzoxazol-2(3H)-one. For definitive characterization, it is essential to acquire and interpret high-resolution experimental data for a purified sample of the compound. The provided data and protocols serve as a valuable reference for researchers in their analytical endeavors.

References

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-methyl-1,3-benzoxazol-2(3H)-one

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-methyl-1,3-benzoxazol-2(3H)-one. It is intended for researchers, scientists, and professionals in the field...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-methyl-1,3-benzoxazol-2(3H)-one. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document details the predicted spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the molecular structure and proton assignments.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) in ¹H NMR spectroscopy are sensitive to the electronic environment of the protons in a molecule. For 6-methyl-1,3-benzoxazol-2(3H)-one, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the oxazolone ring. The predicted data, based on the analysis of similar benzoxazolone derivatives, is summarized in the table below.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern (Multiplicity) Integration
H-4~ 7.1d1H
H-5~ 6.9d1H
H-7~ 7.0s1H
-CH₃~ 2.3s3H
N-H~ 10.0 - 11.5br s1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of 6-methyl-1,3-benzoxazol-2(3H)-one with the assigned proton labels corresponding to the data in the table above.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B Data Acquisition (Spectrometer Setup, Parameter Optimization) A->B Insert Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Referencing, Integration, Peak Assignment) C->D Generate Spectrum E Structure Confirmation D->E Interpret Data

References

Exploratory

The Multifaceted Biological Activities of 6-Methyl-1,3-Benzoxazol-2(3H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals The 1,3-benzoxazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, those featuring a methyl group at the 6-position have garnered significant attention for their potential as antimicrobial, anti-quorum sensing, and cytotoxic agents. This technical guide provides an in-depth analysis of the biological activities of 6-methyl-1,3-benzoxazol-2(3H)-one derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial and Anti-Quorum Sensing Activity

Derivatives of 6-methyl-1,3-benzoxazol-2(3H)-one have demonstrated notable efficacy against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of bacterial communication, a process known as quorum sensing (QS).

Quantitative Antimicrobial and Anti-Quorum Sensing Data

The following table summarizes the available quantitative data for the antimicrobial and anti-quorum sensing activities of selected 6-methyl-1,3-benzoxazol-2(3H)-one derivatives.

Compound IDDerivativeTarget OrganismActivity TypeValueReference
1 6-methyl-1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PAO1Anti-Quorum SensingInhibition of elastase production, biofilm formation, and swarming motility[1]
2 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (unspecified 4b, 4c)Staphylococcus aureusAntimicrobial (MIC)12.5 µg/mL[2]
3 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (unspecified 5a)Pseudomonas aeruginosaAntimicrobial (MIC)25 µg/mL[2]
4 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (unspecified 4c)Candida albicansAntimicrobial (MIC)12.5 µg/mL[2]
5 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives (unspecified)Micrococcus luteusAntimicrobial (MIC)31.25 µg/mL[3]
Experimental Protocols

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (6-methyl-1,3-benzoxazol-2(3H)-one derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in sterile saline or broth. This is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

This assay evaluates the ability of compounds to inhibit QS-regulated virulence factors in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • Luria-Bertani (LB) broth

  • Test compounds

  • Specific assay reagents for elastase, pyocyanin, and swarming motility.

Procedure for Elastase Assay:

  • P. aeruginosa is grown in LB broth in the presence and absence of sub-MIC concentrations of the test compounds.

  • After incubation, the supernatant is collected by centrifugation.

  • The elastase activity in the supernatant is measured using elastin-Congo red as a substrate. The absorbance of the supernatant is measured at 495 nm. A reduction in absorbance in the presence of the compound indicates inhibition of elastase production.

Procedure for Biofilm Formation Assay:

  • P. aeruginosa is grown in 96-well plates in the presence and absence of test compounds.

  • After incubation, the planktonic cells are removed, and the wells are washed.

  • The attached biofilm is stained with crystal violet.

  • The stained biofilm is solubilized, and the absorbance is measured to quantify biofilm formation.

Visualization of Quorum Sensing Inhibition

The following diagram illustrates the general mechanism of quorum sensing in Gram-negative bacteria and the points of inhibition by QS inhibitors like 6-methyl-1,3-benzoxazol-2(3H)-one derivatives.

QuorumSensingInhibition cluster_bacterium Bacterial Cell LuxI LuxI (Autoinducer Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesis LuxR LuxR (Transcriptional Regulator) QS_Genes Quorum Sensing Regulated Genes LuxR->QS_Genes Activation AHL->LuxR Binding & Activation AHL_out AHL Diffusion AHL->AHL_out Virulence Virulence Factors (e.g., Elastase, Biofilm) QS_Genes->Virulence AHL_out->LuxR Inhibitor 6-Methyl-1,3-benzoxazol-2(3H)-one Derivative Inhibitor->LuxR Inhibition

Quorum Sensing Inhibition Mechanism

Cytotoxic Activity

Certain derivatives of 6-methyl-1,3-benzoxazol-2(3H)-one have been investigated for their cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table presents the IC50 values of selected 6-substituted-1,3-benzoxazol-2(3H)-one derivatives against different cancer cell lines.

Compound IDDerivative StructureCell LineIC50 (µM)Reference
6 Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones (unspecified)BV-173 (pre-B-cell leukemia)Low micromolar concentrations[4]
7 Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones (unspecified)K-562 (chronic myeloid leukemia)Growth suppression at higher concentrations than BV-173[4]
Experimental Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., BV-173, K-562)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for screening the biological activity of 6-methyl-1,3-benzoxazol-2(3H)-one derivatives.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one Derivatives char Structural Characterization (NMR, MS, etc.) start->char antimicrobial Antimicrobial Assay (MIC Determination) char->antimicrobial quorum Anti-Quorum Sensing Assay char->quorum cyto Cytotoxicity Assay (IC50 Determination) char->cyto data Data Analysis (MIC, IC50 values) antimicrobial->data quorum->data cyto->data sar Structure-Activity Relationship (SAR) Studies data->sar lead lead sar->lead Identification of Lead Compounds

Biological Activity Screening Workflow

Conclusion

The derivatives of 6-methyl-1,3-benzoxazol-2(3H)-one represent a promising class of compounds with diverse biological activities. Their demonstrated antimicrobial, anti-quorum sensing, and cytotoxic properties warrant further investigation and optimization for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery and development to explore the full potential of this versatile chemical scaffold. Further studies focusing on elucidating detailed mechanisms of action and expanding the structure-activity relationship knowledge base will be crucial for advancing these compounds towards clinical applications.

References

Foundational

The Versatile Scaffold: 6-Methyl-1,3-benzoxazol-2(3H)-one as a Cornerstone in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that has emerged as a valuable and versatile building...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its rigid bicyclic structure, featuring a benzene ring fused to an oxazolone ring with a methyl substituent, provides a unique template for the development of novel molecules with diverse biological activities. This technical guide explores the synthesis, chemical properties, and extensive applications of 6-methyl-1,3-benzoxazol-2(3H)-one, with a focus on its role in the creation of pharmacologically active agents. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-methyl-1,3-benzoxazol-2(3H)-one is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [2]
CAS Number 22876-16-0[2]
Appearance White to light yellow solid[3]
Melting Point Not specified
Boiling Point Not specified
LogP 1.5[2]
Purity Typically >97%[4]

Synthesis of the Core Scaffold

The synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one is typically achieved through the cyclization of 2-amino-5-methylphenol with a suitable carbonyl source. While various methods exist for the synthesis of the broader benzoxazolone class, a common approach involves the use of urea or phosgene derivatives.

Experimental Protocol: Synthesis of 6-Methyl-1,3-benzoxazol-2(3H)-one

Materials:

  • 2-amino-5-methylphenol

  • Urea

  • Xylene or other high-boiling point solvent

  • Standard laboratory glassware for reflux and purification

Procedure:

  • A mixture of 2-amino-5-methylphenol (1 equivalent) and urea (1.1 equivalents) is suspended in a suitable high-boiling solvent such as xylene.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • During the reaction, ammonia is evolved and can be observed.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Synthesis: A Building Block for Bioactive Molecules

The true utility of 6-methyl-1,3-benzoxazol-2(3H)-one lies in its ability to serve as a starting material for a wide array of more complex molecules. The nitrogen atom of the oxazolone ring can be readily functionalized through alkylation and acylation reactions, providing a convenient handle for introducing diverse substituents.

N-Functionalization Reactions

The nucleophilic nitrogen atom of the benzoxazolone ring is the primary site for chemical modification.

Alkylation of the nitrogen atom introduces a variety of side chains, which can significantly influence the biological activity of the resulting derivatives.

Experimental Protocol: General N-Alkylation

  • To a solution of 6-methyl-1,3-benzoxazol-2(3H)-one in a polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.

  • The mixture is stirred at room temperature for a short period to facilitate the formation of the corresponding anion.

  • The desired alkylating agent (e.g., an alkyl halide or tosylate) is added to the reaction mixture.

  • The reaction is heated or stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Acylation of the nitrogen atom introduces amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition by biological targets.

Experimental Protocol: General N-Acylation

  • 6-methyl-1,3-benzoxazol-2(3H)-one is dissolved in a suitable solvent, often in the presence of a base like triethylamine or pyridine.

  • The acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the solution, typically at a reduced temperature to control the reaction's exothermicity.

  • The reaction is allowed to proceed to completion at room temperature or with gentle heating.

  • Work-up involves washing with aqueous solutions to remove the base and any unreacted acylating agent, followed by extraction, drying, and purification of the product.

Biological Activities of 6-Methyl-1,3-benzoxazol-2(3H)-one and its Derivatives

Derivatives of 6-methyl-1,3-benzoxazol-2(3H)-one have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.

Antimicrobial and Anti-Quorum Sensing Activity

6-Methyl-1,3-benzoxazol-2(3H)-one itself has been identified as an inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate the expression of virulence factors. By disrupting this system, 6-methyl-1,3-benzoxazol-2(3H)-one can attenuate the pathogenicity of P. aeruginosa without exerting direct bactericidal effects, which may reduce the likelihood of resistance development. Specifically, it has been shown to significantly reduce the production of virulence factors such as elastase, inhibit biofilm formation, and decrease swarming motility.[5][6]

The quorum sensing system in P. aeruginosa is a complex network involving multiple signaling molecules and regulators. A simplified representation of this pathway and the inhibitory action of 6-methyl-1,3-benzoxazol-2(3H)-one is depicted below.

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI AHL_3OC12HSL 3-oxo-C12-HSL LasI->AHL_3OC12HSL synthesizes RhlI RhlI AHL_C4HSL C4-HSL RhlI->AHL_C4HSL synthesizes PqsA PqsA PQS PQS PqsA->PQS synthesizes LasR LasR AHL_3OC12HSL->LasR binds to RhlR RhlR AHL_C4HSL->RhlR binds to PqsR PqsR PQS->PqsR binds to Virulence_Genes Virulence Genes (e.g., elastase, biofilm formation) LasR->Virulence_Genes activates RhlR->Virulence_Genes activates PqsR->Virulence_Genes activates Inhibitor 6-Methyl-1,3-benzoxazol- 2(3H)-one Inhibitor->LasR inhibits Inhibitor->RhlR inhibits Inhibitor->PqsR inhibits

Caption: Inhibition of Pseudomonas aeruginosa Quorum Sensing.

c-Met Kinase Inhibition

The benzoxazolone scaffold is a key component in the design of inhibitors for various protein kinases, including the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[7] Overexpression and aberrant activation of c-Met are implicated in the progression of numerous cancers, making it a prime target for anticancer drug development.[8] Derivatives of benzoxazolone have been synthesized and shown to exhibit potent c-Met inhibitory activity.

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, survival, and motility.[9] Key downstream pathways include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[8][9] Benzoxazolone-based inhibitors typically function by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds cMet_dimer c-Met Dimerization & Autophosphorylation cMet->cMet_dimer RAS RAS cMet_dimer->RAS PI3K PI3K cMet_dimer->PI3K Inhibitor Benzoxazolone-based c-Met Inhibitor Inhibitor->cMet_dimer inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Motility Cell Motility ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Inhibition of the c-Met Signaling Pathway.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various benzoxazolone derivatives, including those based on the 6-methyl scaffold.

Table 1: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivativeMicrococcus luteus ATCC 1024031.25[10]
Benzoxazole derivative 1Sarcina lutea0.020 (mg/mL)[3]
Benzoxazole derivative 1Escherichia coli0.039 (mg/mL)[3]
Benzoxazole derivative 2Sarcina lutea-[3]
Benzoxazole derivative 2Escherichia coli-[3]

Table 2: c-Met Kinase Inhibitory Activity

Compoundc-Met IC₅₀ (nM)Reference
Cabozantinib (reference)5.4[11]
Pyridine-bioisostere of Cabozantinib4.9[11]
Crizotinib (reference)11[12]
SGX-5234[12]
Tepotinib23[1]
Merestinib42 (wt)[1]
Pyrazolo[3,4-b]pyridine derivative 5a4.27[13]
Pyrazolo[3,4-b]pyridine derivative 5b7.95[13]

Experimental Workflows

The evaluation of compounds derived from 6-methyl-1,3-benzoxazol-2(3H)-one follows a structured workflow, from initial synthesis to biological characterization.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: 6-Methyl-1,3- benzoxazol-2(3H)-one Reaction N-Alkylation or N-Acylation Reaction Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Caption: General Synthetic and Characterization Workflow.

Workflow for c-Met Kinase Inhibitor Validation

A typical workflow for validating a potential c-Met kinase inhibitor involves a series of in vitro assays.

cMet_Inhibitor_Validation_Workflow Start Start: Synthesized Benzoxazolone Derivative Biochemical_Assay Biochemical c-Met Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC₅₀ Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular p-c-Met Phosphorylation Assay (e.g., ELISA, Western Blot) Determine_IC50->Cellular_Assay Potent Inhibitor Determine_Cellular_IC50 Determine Cellular IC₅₀ Cellular_Assay->Determine_Cellular_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Determine_Cellular_IC50->Cell_Viability_Assay Active in Cells Determine_Viability_IC50 Determine Cell Viability IC₅₀ Cell_Viability_Assay->Determine_Viability_IC50 Validated_Inhibitor Validated c-Met Inhibitor Determine_Viability_IC50->Validated_Inhibitor

Caption: Experimental Workflow for c-Met Inhibitor Validation.

Conclusion

6-Methyl-1,3-benzoxazol-2(3H)-one stands out as a highly valuable and adaptable building block in modern organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its heterocyclic core allow for the creation of a vast library of derivatives. The demonstrated biological activities of these derivatives, particularly in the realms of antimicrobial and anticancer research, underscore the importance of this scaffold. The ability to inhibit bacterial quorum sensing and potent inhibition of critical oncogenic pathways like c-Met signaling highlight the therapeutic potential of compounds derived from this versatile core. Future research will undoubtedly continue to uncover new applications and more potent and selective drug candidates based on the 6-methyl-1,3-benzoxazol-2(3H)-one framework.

References

Exploratory

In Vitro Profile of 6-methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide to its Anti-Quorum Sensing Activities

For Immediate Release This technical guide provides an in-depth overview of the in vitro biological activities of 6-methyl-1,3-benzoxazol-2(3H)-one, a compound that has demonstrated notable efficacy as a quorum sensing (...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro biological activities of 6-methyl-1,3-benzoxazol-2(3H)-one, a compound that has demonstrated notable efficacy as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-infective agents that target bacterial virulence and biofilm formation.

Core Biological Activity: Quorum Sensing Inhibition

In vitro studies have identified 6-methyl-1,3-benzoxazol-2(3H)-one as a potent inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) system. This intricate cell-to-cell communication network in bacteria regulates the expression of numerous virulence factors and is crucial for the establishment of chronic infections. By disrupting this signaling pathway, 6-methyl-1,3-benzoxazol-2(3H)-one effectively attenuates the pathogenic potential of P. aeruginosa without exerting direct bactericidal effects, a strategy that may reduce the likelihood of resistance development.

The inhibitory effects of 6-methyl-1,3-benzoxazol-2(3H)-one on QS manifest through the significant reduction of several key virulence phenotypes, including elastase production, biofilm formation, and swarming motility.

Quantitative Analysis of In Vitro Activities

The following table summarizes the quantitative data from key in vitro experiments demonstrating the anti-quorum sensing and anti-virulence properties of 6-methyl-1,3-benzoxazol-2(3H)-one when tested at a concentration of 2 mM.

Biological Endpoint AssessedTest OrganismCompound ConcentrationObserved EffectReference
Quorum Sensing InhibitionP. aeruginosa (QSIS1 strain)2 mMInhibition of QS system[1]
Elastase ProductionP. aeruginosa PA012 mMSignificant reduction[1]
Biofilm FormationP. aeruginosa PA012 mMSignificant reduction[1]
Swarming MotilityP. aeruginosa PA012 mMSignificant reduction[1]

Detailed Experimental Protocols

The following section details the methodologies employed in the pivotal in vitro studies of 6-methyl-1,3-benzoxazol-2(3H)-one.

Quorum Sensing Inhibitor Screen (QSIS) Assay

This assay is designed to identify compounds that interfere with bacterial quorum sensing.

Protocol:

  • The quorum sensing selector strain (QSIS1) of Pseudomonas aeruginosa is utilized. This strain is engineered to provide a detectable signal in the presence of QS activity.

  • The QSIS1 strain is cultured in a suitable growth medium.

  • 6-methyl-1,3-benzoxazol-2(3H)-one, dissolved in an appropriate solvent (e.g., DMSO), is added to the bacterial culture at the desired final concentration (e.g., 2 mM).

  • A control group with the solvent alone is included.

  • The cultures are incubated under appropriate conditions to allow for bacterial growth and QS-mediated signaling.

  • Inhibition of the quorum sensing system is determined by measuring the reduction in the specific signal produced by the QSIS1 strain in the presence of the test compound compared to the control.

Elastase Activity Assay

This assay quantifies the production of elastase, a key virulence factor regulated by the QS system in P. aeruginosa.

Protocol:

  • P. aeruginosa PA01 is grown overnight in a suitable broth medium.

  • The overnight culture is diluted in fresh medium and grown to the mid-logarithmic phase.

  • 6-methyl-1,3-benzoxazol-2(3H)-one is added to the culture at a final concentration of 2 mM. A solvent control is run in parallel.

  • The cultures are incubated for an extended period (e.g., 18-24 hours) to allow for elastase production.

  • Following incubation, the bacterial cultures are centrifuged to pellet the cells.

  • The supernatant, containing the secreted elastase, is collected.

  • Elastase activity in the supernatant is measured using a substrate such as Elastin-Congo Red. The degradation of this substrate results in the release of a colored product that can be quantified spectrophotometrically.

  • The reduction in elastase activity in the treated sample is calculated relative to the untreated control.

Biofilm Formation Assay (Crystal Violet Method)

This assay assesses the ability of a compound to inhibit the formation of biofilms.

Protocol:

  • An overnight culture of P. aeruginosa PA01 is diluted in fresh growth medium.

  • The diluted bacterial suspension is added to the wells of a 96-well microtiter plate.

  • 6-methyl-1,3-benzoxazol-2(3H)-one is added to the wells at a final concentration of 2 mM. Control wells containing only the solvent are included.

  • The plate is incubated statically at an appropriate temperature (e.g., 37°C) for a period sufficient to allow biofilm formation (e.g., 24-48 hours).

  • After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Excess stain is removed by washing with water.

  • The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.

  • The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. A decrease in absorbance in the treated wells indicates inhibition of biofilm formation.

Swarming Motility Assay

This assay evaluates the effect of a compound on the collective, surface-associated movement of bacteria.

Protocol:

  • Swarm agar plates are prepared with a low agar concentration (e.g., 0.5%) to permit bacterial movement across the surface. The medium is supplemented with nutrients that promote swarming.

  • 6-methyl-1,3-benzoxazol-2(3H)-one is incorporated into the agar medium at a final concentration of 2 mM. Control plates containing the solvent are also prepared.

  • A small inoculum of an overnight culture of P. aeruginosa PA01 is point-inoculated onto the center of the agar plates.

  • The plates are incubated at an appropriate temperature (e.g., 30-37°C) for a period that allows for visible swarming in the control plates (e.g., 18-24 hours).

  • The diameter of the bacterial swarm is measured. A reduction in the swarm diameter on the plates containing the test compound compared to the control plates indicates inhibition of swarming motility.

Visualizing the Mechanism of Action

Proposed Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of 6-methyl-1,3-benzoxazol-2(3H)-one.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_phenotypic Phenotypic Assays cluster_results Data Analysis synthesis Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one qsis_assay Quorum Sensing Inhibitor Screen (QSIS) synthesis->qsis_assay elastase Elastase Production qsis_assay->elastase Positive Hit biofilm Biofilm Formation qsis_assay->biofilm swarming Swarming Motility qsis_assay->swarming quantification Quantification of Inhibition elastase->quantification biofilm->quantification swarming->quantification

Experimental workflow for evaluating 6-methyl-1,3-benzoxazol-2(3H)-one.

Inhibition of the Pseudomonas aeruginosa Quorum Sensing Pathway

The diagram below provides a simplified representation of the P. aeruginosa quorum sensing network and the putative point of intervention for 6-methyl-1,3-benzoxazol-2(3H)-one. The compound is hypothesized to interfere with the central regulatory components of the QS system, leading to the observed downstream effects.

quorum_sensing_pathway cluster_compound Inhibitor cluster_qs Quorum Sensing System cluster_virulence Virulence Factors inhibitor 6-methyl-1,3-benzoxazol-2(3H)-one las_system LasI/LasR System inhibitor->las_system Inhibits rhl_system RhlI/RhlR System inhibitor->rhl_system Inhibits las_system->rhl_system elastase Elastase Production las_system->elastase biofilm Biofilm Formation rhl_system->biofilm swarming Swarming Motility rhl_system->swarming

Inhibition of the P. aeruginosa QS pathway by 6-methyl-1,3-benzoxazol-2(3H)-one.

References

Foundational

Unveiling the Therapeutic Potential of 6-methyl-1,3-benzoxazol-2(3H)-one: A Focus on Quorum Sensing Inhibition

For Immediate Release [City, State] – In the ongoing battle against antimicrobial resistance, the scientific community is actively exploring novel therapeutic strategies that circumvent traditional antibiotic mechanisms....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing battle against antimicrobial resistance, the scientific community is actively exploring novel therapeutic strategies that circumvent traditional antibiotic mechanisms. A promising area of investigation is the inhibition of bacterial communication, a process known as quorum sensing (QS). Within this field, the small molecule 6-methyl-1,3-benzoxazol-2(3H)-one has emerged as a noteworthy candidate, demonstrating significant potential as an anti-virulence agent, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the current understanding of 6-methyl-1,3-benzoxazol-2(3H)-one, its identified therapeutic targets, and the experimental frameworks used to evaluate its efficacy.

Core Therapeutic Target: The Bacterial Quorum Sensing Network

Research has identified the primary therapeutic target of 6-methyl-1,3-benzoxazol-2(3H)-one as the quorum sensing (QS) system of Pseudomonas aeruginosa.[1] This intricate cell-to-cell communication network allows bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms. By disrupting this communication, 6-methyl-1,3-benzoxazol-2(3H)-one effectively disarms the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

The QS system in P. aeruginosa is predominantly regulated by two interconnected signaling circuits: the las and rhl systems. These systems rely on the production and detection of small signaling molecules called autoinducers. The las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) which binds to the transcriptional regulator LasR, while the rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL) which interacts with the RhlR regulator. The activation of these regulators triggers a downstream cascade of gene expression, leading to the production of a wide array of virulence factors.

6-methyl-1,3-benzoxazol-2(3H)-one has been shown to inhibit this QS system, resulting in a significant reduction in the production of key virulence factors and a decrease in biofilm formation and swarming motility.[1] While the precise molecular mechanism of inhibition by 6-methyl-1,3-benzoxazol-2(3H)-one is still under investigation, it is hypothesized to interfere with the binding of autoinducers to their cognate receptors, LasR and RhlR, thereby preventing the activation of the QS cascade.

Quantitative Analysis of Biological Activity

While specific quantitative data such as IC50 values for 6-methyl-1,3-benzoxazol-2(3H)-one are not yet widely published, the qualitative effects on P. aeruginosa virulence have been documented. The following table summarizes the observed inhibitory activities.

Virulence Factor/PhenotypeOrganismObserved Effect of 6-methyl-1,3-benzoxazol-2(3H)-oneReference
Elastase ProductionPseudomonas aeruginosa PAO1Significantly reduced[1]
Biofilm FormationPseudomonas aeruginosa PAO1Significantly reduced[1]
Swarming MotilityPseudomonas aeruginosa PAO1Significantly reduced[1]
Quorum Sensing SystemQuorum sensing selector (QSIS)1 strainInhibited[1]

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action, the following diagrams depict the P. aeruginosa quorum sensing pathway and the likely point of intervention by 6-methyl-1,3-benzoxazol-2(3H)-one.

Quorum_Sensing_Pathway cluster_extracellular Extracellular Space cluster_bacterium P. aeruginosa 3_oxo_C12_HSL 3-oxo-C12-HSL LasR LasR Receptor 3_oxo_C12_HSL->LasR C4_HSL C4-HSL RhlR RhlR Receptor C4_HSL->RhlR LasI LasI Synthase LasI->3_oxo_C12_HSL RhlI RhlI Synthase RhlI->C4_HSL LasR->RhlI activates Virulence_Genes Virulence Genes LasR->Virulence_Genes activates RhlR->Virulence_Genes activates 6_methyl 6-methyl-1,3-benzoxazol-2(3H)-one 6_methyl->LasR inhibits 6_methyl->RhlR inhibits Experimental_Workflow cluster_culture Bacterial Culture cluster_assays Phenotypic Assays cluster_analysis Data Analysis Culture P. aeruginosa PAO1 Culture Compound 6-methyl-1,3-benzoxazol-2(3H)-one (Varying Concentrations) Elastase Elastase Assay (Measure Absorbance of Solubilized Congo Red) Culture->Elastase Biofilm Biofilm Assay (Measure Absorbance of Crystal Violet) Culture->Biofilm Swarming Swarming Motility Assay (Measure Swarm Diameter) Culture->Swarming Analysis Calculate Percentage Inhibition (Compared to Control) Elastase->Analysis Biofilm->Analysis Swarming->Analysis

References

Exploratory

The Pharmacophore of 6-Methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Quorum Sensing Inhibitor This technical guide provides a comprehensive overview of the pharmacophore of 6-methyl-1,3-benzoxazol-2(3H)-one, a compound identified as a quorum sensing...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Quorum Sensing Inhibitor

This technical guide provides a comprehensive overview of the pharmacophore of 6-methyl-1,3-benzoxazol-2(3H)-one, a compound identified as a quorum sensing (QS) inhibitor in the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery of novel anti-infective agents that target bacterial communication systems.

Introduction to 6-Methyl-1,3-benzoxazol-2(3H)-one as a Quorum Sensing Inhibitor

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, QS systems regulate the expression of numerous virulence factors and are crucial for biofilm formation, making them an attractive target for antimicrobial therapy. The benzoxazolone scaffold has emerged as a promising starting point for the development of QS inhibitors.

A series of 1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their ability to inhibit the QS system in P. aeruginosa. Among these, 6-methyl-1,3-benzoxazol-2(3H)-one (compound 11 in the cited study) was identified as an active QS inhibitor.[1] This compound has been shown to significantly reduce the production of the virulence factor elastase, as well as inhibit biofilm formation and swarming motility in P. aeruginosa PAO1 strain.[1]

The Pharmacophore of 6-Methyl-1,3-benzoxazol-2(3H)-one

While a detailed, experimentally determined pharmacophore model for 6-methyl-1,3-benzoxazol-2(3H)-one is not yet available in the public domain, a putative pharmacophore can be proposed based on its structure and the known interactions of other QS inhibitors with the LasR and RhlR receptors of P. aeruginosa.

The core pharmacophoric features of 6-methyl-1,3-benzoxazol-2(3H)-one are likely to include:

  • A Hydrogen Bond Acceptor: The carbonyl group (C=O) at the 2-position of the benzoxazolone ring is a key hydrogen bond acceptor.

  • A Hydrogen Bond Donor: The secondary amine (NH) group at the 3-position can act as a hydrogen bond donor.

  • Aromatic/Hydrophobic Region: The benzene ring of the benzoxazole core provides a hydrophobic surface for van der Waals interactions.

  • A Hydrophobic Feature: The methyl group at the 6-position contributes to the overall hydrophobicity and may be involved in specific hydrophobic interactions within the binding pocket of the target receptor.

These features are essential for the molecule to mimic the natural N-acyl homoserine lactone (AHL) signal molecules and compete for binding to the LasR and/or RhlR receptors.

Quantitative Data on Biological Activity

Although a specific IC50 value for the quorum sensing inhibition of 6-methyl-1,3-benzoxazol-2(3H)-one is not explicitly stated in the primary literature, its significant activity has been demonstrated through the reduction of various QS-controlled virulence factors in Pseudomonas aeruginosa.

Biological ActivityEffect of 6-Methyl-1,3-benzoxazol-2(3H)-oneReference
Quorum Sensing Inhibition Active in in vitro quorum sensing inhibitor screen (QSIS) assay[1]
Elastase Production Significantly reduced[1]
Biofilm Formation Significantly reduced[1]
Swarming Motility Significantly reduced[1]

Proposed Mechanism of Action and Signaling Pathway

6-Methyl-1,3-benzoxazol-2(3H)-one likely exerts its quorum sensing inhibitory effects by interfering with the key regulatory proteins of the P. aeruginosa QS systems, primarily the LasR and RhlR receptors. These receptors are transcriptional activators that, upon binding to their cognate AHL signal molecules, dimerize and activate the expression of a wide range of virulence genes. By competitively binding to the ligand-binding domain of LasR and/or RhlR, 6-methyl-1,3-benzoxazol-2(3H)-one can prevent the binding of the natural AHLs, thereby inhibiting the activation of the QS cascade.

G Proposed Signaling Pathway Inhibition cluster_las Las System cluster_rhl Rhl System cluster_inhibitor Proposed Signaling Pathway Inhibition LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates Virulence Virulence Factor Production (Elastase, Pyocyanin) LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm C12_HSL->LasR binds C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR RhlR RhlR->Virulence RhlR->Biofilm C4_HSL->RhlR binds inhibitor 6-Methyl-1,3-benzoxazol-2(3H)-one inhibitor->LasR inhibits inhibitor->RhlR inhibits

Caption: Proposed mechanism of action for 6-methyl-1,3-benzoxazol-2(3H)-one.

Experimental Protocols

Synthesis of 6-Methyl-1,3-benzoxazol-2(3H)-one

A general and efficient method for the synthesis of benzoxazol-2(3H)-ones involves the reaction of the corresponding 2-aminophenol with a carbonyl source.

Materials:

  • 4-Methyl-2-aminophenol

  • Urea

  • Ethylene glycol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 4-methyl-2-aminophenol and urea in a 1:1.5 molar ratio.

  • Add ethylene glycol as a solvent.

  • Heat the reaction mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-methyl-1,3-benzoxazol-2(3H)-one.

  • Characterize the final product by NMR, IR, and mass spectrometry.

G Synthesis Workflow start Start reactants Mix 4-Methyl-2-aminophenol and Urea in Ethylene Glycol start->reactants reflux Reflux at 180-190°C reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: General workflow for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Quorum Sensing Inhibition (QSI) Assays

The following are standard protocols to assess the QSI activity of 6-methyl-1,3-benzoxazol-2(3H)-one against Pseudomonas aeruginosa.

Principle: This assay measures the activity of LasB elastase, a key virulence factor regulated by the Las QS system.

Materials:

  • P. aeruginosa PAO1 overnight culture

  • Luria-Bertani (LB) broth

  • 6-Methyl-1,3-benzoxazol-2(3H)-one stock solution (in DMSO)

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Grow P. aeruginosa PAO1 in LB broth in the presence and absence (control) of various concentrations of the test compound overnight at 37°C with shaking.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Add a defined volume of the supernatant to a solution of Elastin-Congo Red in Tris-HCl buffer.

  • Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stop the reaction by adding EDTA.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm.

  • Calculate the percentage of elastase inhibition compared to the untreated control.

Principle: This assay quantifies the ability of the compound to inhibit the formation of biofilms on a solid surface.

Materials:

  • P. aeruginosa PAO1 overnight culture

  • LB broth

  • 6-Methyl-1,3-benzoxazol-2(3H)-one stock solution (in DMSO)

  • 96-well microtiter plate

  • Crystal Violet (0.1%)

  • Ethanol (95%)

Procedure:

  • In a 96-well plate, add LB broth containing various concentrations of the test compound.

  • Inoculate the wells with a diluted overnight culture of P. aeruginosa PAO1. Include a no-compound control.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells with sterile water to remove planktonic cells.

  • Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes.

  • Wash the wells with water to remove excess stain.

  • Solubilize the bound Crystal Violet with 95% ethanol.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

G Biofilm Inhibition Assay Workflow start Start prepare_plate Prepare 96-well plate with LB broth and test compound start->prepare_plate inoculate Inoculate with P. aeruginosa PAO1 prepare_plate->inoculate incubate Incubate at 37°C for 24h inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize with Ethanol wash2->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the biofilm formation inhibition assay.

Conclusion and Future Directions

6-Methyl-1,3-benzoxazol-2(3H)-one represents a promising lead compound for the development of novel anti-virulence agents targeting quorum sensing in Pseudomonas aeruginosa. Its core structure possesses the key pharmacophoric features necessary for interaction with the QS receptors. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this benzoxazolone scaffold. Elucidation of the precise binding mode through co-crystallization with the LasR and RhlR proteins will be invaluable for rational drug design. The development of potent and specific QS inhibitors based on this pharmacophore holds significant potential for combating the challenges of antibiotic resistance.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 6-methyl-1,3-benzoxazol-2(3H)-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the cyclization of 2-amino-5-methylphenol with 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This method offers a safe and efficient route to the desired product. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and a summary of the expected quantitative data.

Introduction

Benzoxazolone derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules.[1] The 6-methyl-1,3-benzoxazol-2(3H)-one scaffold, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. A common and effective method for the preparation of 1,3-benzoxazol-2(3H)-ones is the cyclization of the corresponding 2-aminophenol derivative. This protocol details the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one from 2-amino-5-methylphenol using 1,1'-carbonyldiimidazole (CDI) as a carbonylating agent. CDI is a safer alternative to hazardous reagents like phosgene and provides a reliable method for achieving the desired cyclization.

Reaction Scheme

The synthesis proceeds via the reaction of 2-amino-5-methylphenol with 1,1'-carbonyldiimidazole. The imidazole groups of CDI are excellent leaving groups, facilitating the intramolecular cyclization to form the stable benzoxazolone ring system.

Chemical Equation:

2-amino-5-methylphenol + 1,1'-Carbonyldiimidazole → 6-methyl-1,3-benzoxazol-2(3H)-one + 2 Imidazole

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

ParameterValueReference
Starting Material 2-amino-5-methylphenol[2]
Molecular Weight ( g/mol )123.15[2]
Reagent 1,1'-Carbonyldiimidazole (CDI)
Molecular Weight ( g/mol )162.15
Product 6-methyl-1,3-benzoxazol-2(3H)-one[3]
Molecular Weight ( g/mol )149.15[3]
Typical Yield High (exact yield depends on reaction scale and purification)
Purity >97% (after purification)[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Materials:

  • 2-amino-5-methylphenol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instruments for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-methylphenol (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The volume of THF should be sufficient to ensure complete dissolution and efficient stirring.

  • Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Effervescence (evolution of CO2) may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully add water to the reaction mixture to quench any unreacted CDI.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-methyl-1,3-benzoxazol-2(3H)-one.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 2-amino-5-methylphenol in anhydrous THF B 2. Add 1,1'-Carbonyldiimidazole (CDI) A->B C 3. Stir at room temperature B->C D 4. Quench with water C->D Reaction complete E 5. Extract with ethyl acetate D->E F 6. Wash with NaHCO3 and brine E->F G 7. Dry and concentrate F->G H 8. Column Chromatography G->H Crude Product I 9. Characterization (NMR, MS, MP) H->I J J I->J Pure 6-methyl-1,3-benzoxazol-2(3H)-one

Caption: Workflow for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Signaling Pathway (General Representation of Benzoxazolone Synthesis):

BenzoxazoloneFormation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization Aminophenol 2-Amino-5-methylphenol ActivatedCarbonyl Activated Carbonyl Intermediate (N-Acylimidazole derivative) Aminophenol->ActivatedCarbonyl Nucleophilic attack by amino group CDI 1,1'-Carbonyldiimidazole (CDI) CDI->ActivatedCarbonyl Carbonyl source CyclizedProduct 6-methyl-1,3-benzoxazol-2(3H)-one ActivatedCarbonyl->CyclizedProduct Intramolecular attack by hydroxyl group Byproduct Imidazole ActivatedCarbonyl->Byproduct Elimination

Caption: General signaling pathway for benzoxazolone formation.

References

Application

Application Notes and Protocols for the Environmentally Friendly Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of 6-methyl-1,3-benzoxazol-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Traditional syntheses of benzoxazolones have often relied on hazardous reagents such as phosgene. The protocols detailed herein focus on greener alternatives, including the use of urea and dimethyl carbonate (DMC) as carbonylating agents, solvent-free reaction conditions, and the application of recyclable catalysts. These methods offer significant advantages in terms of reduced environmental impact, operational safety, and cost-effectiveness. Quantitative data from various synthetic approaches are summarized for comparative analysis, and a detailed, adaptable protocol for a solvent-free synthesis is provided.

Introduction

The benzoxazolone moiety is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticonvulsant, and antitumor activities. The target molecule, 6-methyl-1,3-benzoxazol-2(3H)-one, is a valuable intermediate for the development of novel pharmaceutical agents. The imperative of green chemistry in drug discovery and development necessitates the adoption of synthetic routes that are both efficient and environmentally benign. This document outlines sustainable methods for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, moving away from toxic and hazardous reagents. The primary precursor for this synthesis is 2-amino-5-methylphenol.

Overview of Synthetic Strategies

The core transformation in the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one from 2-amino-5-methylphenol is the introduction of a carbonyl group to form the cyclic carbamate. Environmentally friendly approaches to this cyclization include:

  • Solvent-Free Reaction with Urea: A direct condensation of 2-amino-5-methylphenol with urea upon heating. This method is atom-economical and avoids the use of organic solvents.

  • Dimethyl Carbonate (DMC) as a Green Reagent: DMC is a non-toxic and biodegradable alternative to phosgene for carbonylation. This reaction is often facilitated by a catalyst.

  • Catalytic Approaches: The use of heterogeneous or recyclable catalysts, such as ionic liquids or metal catalysts, can improve reaction efficiency and reduce waste.[1][2][3]

Comparative Data of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of benzoxazolones, providing a basis for comparison of different green chemistry approaches.

MethodCarbonyl SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
A UreaNoneSolvent-free140-1602-4High (typical)Adapted from[2]
B Dimethyl CarbonateZnOMethanol150-1806-12Moderate to HighAdapted from[4]
C Oxidative CyclocarbonylationFeCl₃·6H₂OCCl₄/H₂O100-1203-10High[2]
D Aldehydes (for 2-substituted benzoxazoles)Brønsted Acidic Ionic Liquid GelSolvent-free1305up to 98[1]

Note: Data for methods A and B are adapted from protocols for similar benzoxazolone syntheses, as a direct green protocol for the 6-methyl derivative is not extensively documented. Method C and D are for the synthesis of the parent benzoxazolone and 2-substituted benzoxazoles respectively, and are included for comparison of green catalytic systems.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one using Urea

This protocol is adapted from established methods for the synthesis of benzoxazolones from 2-aminophenols and urea. It is a simple, high-yielding, and environmentally friendly procedure that avoids the use of solvents.

Materials:

  • 2-amino-5-methylphenol (1.0 eq)

  • Urea (1.5 eq)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and temperature control

  • Condenser (optional, for high-temperature reactions)

  • Beaker

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine 2-amino-5-methylphenol and urea in a 1:1.5 molar ratio.

  • Place the flask in a heating mantle and heat the mixture with stirring to 150-160 °C.

  • The reaction mixture will melt and ammonia gas will be evolved. Continue heating for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature.

  • To the solidified reaction mixture, add hot deionized water and stir to dissolve any unreacted urea and other water-soluble impurities.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product cake with cold deionized water.

  • Dry the product in a vacuum oven to obtain 6-methyl-1,3-benzoxazol-2(3H)-one.

Expected Outcome:

This method typically affords the desired product in high yield (often >90%) as a crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizations

Reaction Pathway

The synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one from 2-amino-5-methylphenol and urea proceeds through a direct condensation mechanism.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct R1 2-Amino-5-methylphenol P1 6-methyl-1,3-benzoxazol-2(3H)-one R1->P1 Condensation R2 Urea R2->P1 B1 Ammonia P1->B1 Evolves as gas

Caption: Reaction scheme for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Experimental Workflow

The following diagram illustrates the key steps in the solvent-free synthesis protocol.

G start Start step1 Combine Reactants: 2-amino-5-methylphenol and Urea start->step1 step2 Heat and Stir (150-160 °C, 2-3 h) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Purification: Add hot water, stir step3->step4 step5 Isolate Product: Vacuum Filtration step4->step5 step6 Wash with Cold Water step5->step6 step7 Dry in Vacuum Oven step6->step7 end Final Product: 6-methyl-1,3-benzoxazol-2(3H)-one step7->end

Caption: Workflow for the solvent-free synthesis of the target compound.

Safety and Environmental Considerations

  • 2-amino-5-methylphenol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be harmful if swallowed or in contact with skin.

  • Urea: Generally considered safe, but avoid inhalation of dust.

  • Ammonia: The reaction evolves ammonia gas, which is corrosive and has a pungent odor. The reaction should be performed in a well-ventilated fume hood.

  • Green Aspects: This protocol is environmentally friendly due to the absence of organic solvents, high atom economy, and the use of a non-toxic carbonylating agent. The main byproduct is ammonia, which can be neutralized if necessary.

Conclusion

The synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one can be achieved through environmentally friendly methods that are both efficient and safe. The solvent-free reaction with urea is a particularly attractive approach due to its simplicity, high yield, and adherence to the principles of green chemistry. By adopting such protocols, researchers and drug development professionals can contribute to a more sustainable practice in the pharmaceutical industry.

References

Method

High-Yield Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one: Application Notes and Protocols for Drug Development Professionals

Abstract These application notes provide a detailed, high-yield protocol for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, a promising scaffold for the development of novel therapeutics. This compound has demonstra...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed, high-yield protocol for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, a promising scaffold for the development of novel therapeutics. This compound has demonstrated significant activity as a quorum sensing inhibitor in Pseudomonas aeruginosa, a critical target in combating antimicrobial resistance. This document outlines two robust synthetic methods, presents quantitative data for reaction optimization, and details the compound's mechanism of action. Visualizations of the synthetic workflow and the targeted biological pathway are included to facilitate understanding and implementation in drug discovery and development programs.

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. 6-methyl-1,3-benzoxazol-2(3H)-one, in particular, has emerged as a molecule of interest due to its demonstrated ability to inhibit quorum sensing (QS) in the opportunistic human pathogen Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting this signaling pathway, QS inhibitors represent a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This document provides detailed protocols for the high-yield synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, targeting researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Comparison of Synthetic Methods for 6-methyl-1,3-benzoxazol-2(3H)-one
MethodReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1UreaNeat150-160392>98
21,1'-Carbonyldiimidazole (CDI)Tetrahydrofuran (THF)Reflux688>98

Experimental Protocols

Method 1: High-Yield Synthesis using Urea (Phosgene-Free)

This method provides an efficient and phosgene-free route to the target compound with an excellent yield.

Materials:

  • 2-Amino-5-methylphenol (1.0 eq)

  • Urea (1.2 eq)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Crystallization dish

  • Filtration apparatus

  • Ethanol

Procedure:

  • Combine 2-amino-5-methylphenol and urea in a round-bottom flask.

  • Heat the mixture to 150-160 °C with stirring for 3 hours. The reaction mixture will become a melt and then solidify.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol to yield pure 6-methyl-1,3-benzoxazol-2(3H)-one.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder alternative, avoiding high temperatures.

Materials:

  • 2-Amino-5-methylphenol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Dissolve 2-amino-5-methylphenol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add CDI portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain pure 6-methyl-1,3-benzoxazol-2(3H)-one.

Mandatory Visualizations

Synthesis Workflow

The general workflow for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one is depicted below.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-Amino-5-methylphenol + Carbonyl Source (Urea or CDI) Start->Reactants Step 1: Mixing Reaction Cyclization Reaction Reactants->Reaction Step 2: Heating Purification Recrystallization or Column Chromatography Reaction->Purification Step 3: Isolation Product 6-methyl-1,3-benzoxazol-2(3H)-one Purification->Product Step 4: Final Product G cluster_pathway P. aeruginosa Quorum Sensing Inhibition LasR_inactive Inactive LasR Receptor LasR_active Active LasR Complex LasR_inactive->LasR_active Activates Target_Genes Virulence & Biofilm Gene Expression LasR_active->Target_Genes Promotes Inhibitor 6-methyl-1,3-benzoxazol-2(3H)-one Inhibitor->Block Block->LasR_inactive Inhibits Activation

References

Application

Application Notes and Protocols for the Biological Evaluation of 6-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the biological evaluation of 6-methyl-1,3-benzoxazol-2(3H)-one, a compound identified as a potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of 6-methyl-1,3-benzoxazol-2(3H)-one, a compound identified as a potential inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa. The following sections detail the underlying signaling pathway, protocols for key biological assays to assess its anti-virulence properties, and a framework for the presentation of quantitative data.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and biofilm formation. This process is primarily regulated by three interconnected signaling systems: las, rhl, and pqs.[1][2][3][4][5][6] The las system is considered to be at the top of this hierarchical cascade, influencing the rhl and pqs systems.[1] These systems rely on the production and detection of small signaling molecules. The las system uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL), and the pqs system uses the Pseudomonas quinolone signal (PQS).[2][3] Inhibition of these pathways is a promising strategy for the development of anti-virulence therapies.

Signaling Pathway

The following diagram illustrates the hierarchical and interconnected nature of the las, rhl, and pqs quorum sensing systems in P. aeruginosa.

Pseudomonas_Quorum_Sensing cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL LasR LasR Virulence_las las-dependent Virulence Factors (e.g., LasB Elastase) LasR->Virulence_las Activates RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates PqsR PqsR (MvfR) LasR->PqsR Activates 3-oxo-C12-HSL->LasR Binds to C4-HSL C4-HSL RhlI->C4-HSL Virulence_rhl rhl-dependent Virulence Factors (e.g., Rhamnolipids) RhlR->Virulence_rhl Activates C4-HSL->RhlR Binds to PqsA_D PqsA-D HHQ HHQ PqsA_D->HHQ PqsH PqsH PQS PQS PqsH->PQS Converts HHQ to PQS PqsR->RhlI Activates PqsR->RhlR Activates Virulence_pqs pqs-dependent Virulence Factors (e.g., Pyocyanin) PqsR->Virulence_pqs Activates PQS->PqsR Binds to 6-methyl-1,3-benzoxazol-2(3H)-one 6-methyl-1,3-benzoxazol-2(3H)-one 6-methyl-1,3-benzoxazol-2(3H)-one->LasR Inhibits 6-methyl-1,3-benzoxazol-2(3H)-one->RhlR Inhibits caption P. aeruginosa Quorum Sensing Pathway

Caption: P. aeruginosa Quorum Sensing Pathway

Data Presentation

While the available literature indicates that 6-methyl-1,3-benzoxazol-2(3H)-one inhibits quorum sensing in P. aeruginosa, specific quantitative data such as IC50 values for the inhibition of virulence factors are not yet publicly available.[7] Researchers are encouraged to use the following table structure to report their findings for clear and comparative analysis.

Biological AssayTest Compound Concentration (µM)Inhibition (%)IC50 (µM)Positive ControlNegative Control
Quorum Sensing Inhibition Known QS InhibitorVehicle Control
Elastase Production Known Elastase InhibitorVehicle Control
Biofilm Formation Known Biofilm InhibitorVehicle Control
Swarming Motility Known Motility InhibitorVehicle Control

Experimental Protocols

The following are detailed protocols for assays relevant to the evaluation of 6-methyl-1,3-benzoxazol-2(3H)-one's anti-quorum sensing and anti-virulence activity.

Quorum Sensing Inhibitor Screen (QSIS) Assay

This protocol is a general screening method to identify compounds that interfere with quorum sensing. It utilizes a reporter strain that produces a detectable signal (e.g., pigment or luminescence) under the control of a QS-regulated promoter.

Experimental Workflow:

QSIS_Workflow A Prepare overnight culture of QS reporter strain B Prepare agar plates with test compound A->B C Inoculate plates with reporter strain B->C D Incubate plates C->D E Observe for inhibition of QS-regulated phenotype D->E F Quantify inhibition E->F

Caption: QSIS Assay Workflow

Protocol:

  • Prepare Reporter Strain: Culture a suitable P. aeruginosa quorum sensing reporter strain (e.g., one with a lasB-gfp or rhlA-gfp fusion) overnight in Luria-Bertani (LB) broth at 37°C with shaking.

  • Prepare Assay Plates: Prepare LB agar plates containing a range of concentrations of 6-methyl-1,3-benzoxazol-2(3H)-one. A vehicle control (e.g., DMSO) should also be prepared.

  • Inoculation: Spread a lawn of the diluted overnight culture of the reporter strain onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation and Quantification: Observe the plates for a reduction in the reporter signal (e.g., fluorescence or pigment production) around the area where the test compound was applied. The zone of inhibition of the QS-regulated phenotype can be measured. For quantitative analysis, a liquid-based assay in a 96-well plate format can be performed, measuring the reporter signal using a plate reader.

Elastase Production Assay

This assay measures the activity of LasB elastase, a key virulence factor regulated by the las quorum sensing system.

Experimental Workflow:

Elastase_Workflow A Culture P. aeruginosa with test compound B Harvest culture supernatant A->B C Add Elastin-Congo Red (ECR) substrate B->C D Incubate C->D E Centrifuge to pellet un-degraded ECR D->E F Measure absorbance of supernatant E->F

Caption: Elastase Assay Workflow

Protocol:

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth containing various concentrations of 6-methyl-1,3-benzoxazol-2(3H)-one or a vehicle control.

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells and collect the supernatant.

  • Elastase Assay:

    • To 100 µL of the culture supernatant, add 900 µL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of ECR.

    • Incubate the mixture at 37°C for 3-6 hours with shaking.

    • Stop the reaction by adding 100 µL of 0.12 M EDTA.

    • Centrifuge the tubes to pellet the remaining insoluble ECR.

    • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • Data Analysis: A decrease in absorbance at 495 nm compared to the vehicle control indicates inhibition of elastase production.

Biofilm Formation Assay

This assay quantifies the ability of P. aeruginosa to form biofilms on a solid surface, a process regulated by quorum sensing.

Experimental Workflow:

Biofilm_Workflow A Inoculate 96-well plate with P. aeruginosa and test compound B Incubate to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain with crystal violet C->D E Wash to remove excess stain D->E F Solubilize bound stain E->F G Measure absorbance F->G

Caption: Biofilm Assay Workflow

Protocol:

  • Culture and Inoculation: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute the culture 1:100 in fresh LB broth containing different concentrations of 6-methyl-1,3-benzoxazol-2(3H)-one or a vehicle control. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: A reduction in absorbance compared to the vehicle control indicates inhibition of biofilm formation.

Swarming Motility Assay

This assay assesses the flagella-driven movement of P. aeruginosa across a semi-solid surface, a behavior influenced by quorum sensing.

Experimental Workflow:

Swarming_Workflow A Prepare semi-solid agar plates with test compound B Inoculate center of the plate A->B C Incubate B->C D Measure the diameter of the swarm C->D

Caption: Swarming Assay Workflow

Protocol:

  • Plate Preparation: Prepare swarm agar plates (e.g., M8 medium with 0.5% agar) containing various concentrations of 6-methyl-1,3-benzoxazol-2(3H)-one or a vehicle control. Allow the plates to dry at room temperature for 1-2 hours.

  • Inoculation: Inoculate 2-5 µL of an overnight culture of P. aeruginosa PAO1 onto the center of the swarm agar plates.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Measurement: Measure the diameter of the bacterial swarm.

  • Data Analysis: A smaller swarm diameter in the presence of the test compound compared to the vehicle control indicates inhibition of swarming motility.

References

Method

Application Notes and Protocols for Antimicrobial Activity Testing of 6-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the compound 6-methyl-1,3-ben...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the compound 6-methyl-1,3-benzoxazol-2(3H)-one. Due to limited publicly available data on the specific antimicrobial spectrum of 6-methyl-1,3-benzoxazol-2(3H)-one, this document focuses on standardized methodologies for its evaluation. The provided quantitative data is illustrative, based on published results for structurally related benzoxazolone derivatives, and is intended to serve as a guide for data presentation.

Introduction

Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties. The compound 6-methyl-1,3-benzoxazol-2(3H)-one has been identified as an inhibitor of the quorum sensing system in Pseudomonas aeruginosa, suggesting its potential as an anti-pathogenic agent.[1] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[1] By disrupting these pathways, quorum sensing inhibitors can attenuate bacterial pathogenicity, potentially offering a novel therapeutic strategy that may be less prone to the development of resistance compared to traditional antibiotics.

Data Presentation

The following tables present illustrative data on the antimicrobial activity of benzoxazolone derivatives against a panel of clinically relevant microorganisms. This data is intended to demonstrate the expected format for presenting results obtained from the experimental protocols outlined below.

Disclaimer: The following data are for illustrative purposes and are derived from studies on related benzoxazolone compounds. Actual values for 6-methyl-1,3-benzoxazol-2(3H)-one must be determined experimentally.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Benzoxazolone Derivatives

MicroorganismStrainTypeIllustrative MIC (µg/mL)Reference Compound(s)
Staphylococcus aureusATCC 29213Gram-positive12.5 - 50Benzoxazole derivatives[2][3]
Bacillus subtilisATCC 6633Gram-positive12.5 - 62.5Substituted benzoxazoles
Escherichia coliATCC 25922Gram-negative>100Benzoxazole derivatives[2]
Pseudomonas aeruginosaPAO1Gram-negative255-methyl-2-phenyl benzoxazole[3]
Candida albicansATCC 10231Fungus12.52-(2,4-disubstituted phenyl) benzoxazole[3]

Table 2: Illustrative Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Benzoxazolone Derivatives

MicroorganismStrainTypeIllustrative MIC (µg/mL)Illustrative MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Gram-positive32642
Bacillus subtilisATCC 6633Gram-positive16644
Escherichia coliATCC 25922Gram-negative>128>128-
Pseudomonas aeruginosaPAO1Gram-negative641282
Candida albicansATCC 10231Fungus321284

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 6-methyl-1,3-benzoxazol-2(3H)-one

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 6-methyl-1,3-benzoxazol-2(3H)-one in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/media to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound) and well 12 as a sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth/media to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed subsequently to the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC plates.

  • Reading Results: The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • 6-methyl-1,3-benzoxazol-2(3H)-one

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of 6-methyl-1,3-benzoxazol-2(3H)-one solution and allow them to dry.

  • Preparation of Inoculum: Prepare a standardized inoculum as described in Protocol 1.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

The following diagrams illustrate the experimental workflows.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare stock solution of 6-methyl-1,3-benzoxazol-2(3H)-one B Prepare serial dilutions in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plate at 35 ± 2°C for 18-24h D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination.

MBC_Workflow cluster_mic From MIC Assay cluster_exp Experiment cluster_res Results A Select wells with no visible growth (MIC and higher) B Subculture 10 µL from selected wells onto agar plates A->B C Incubate agar plates at 35 ± 2°C for 18-24h B->C D Determine MBC/MFC: Lowest concentration with ≥99.9% killing C->D

Caption: Workflow for MBC/MFC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare standardized microbial inoculum B Inoculate MHA plate for a uniform lawn A->B D Place disks on inoculated agar surface B->D C Impregnate sterile disks with 6-methyl-1,3-benzoxazol-2(3H)-one C->D E Incubate plate at 35 ± 2°C for 18-24h D->E F Measure the diameter of the zone of inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Assay.

References

Application

Application Notes and Protocols: 6-Methyl-1,3-benzoxazol-2(3H)-one in Materials Science

For Researchers, Scientists, and Drug Development Professionals Abstract 6-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound with a molecular formula of C₈H₇NO₂.[1] While direct and extensive application...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound with a molecular formula of C₈H₇NO₂.[1] While direct and extensive applications of 6-methyl-1,3-benzoxazol-2(3H)-one in materials science are not widely documented in publicly available literature, the broader class of benzoxazolone and benzoxazole derivatives serves as a versatile scaffold in the development of advanced materials. This document provides an overview of the known properties of 6-methyl-1,3-benzoxazol-2(3H)-one and explores the potential applications in materials science based on the functionalities of the benzoxazolone core. The primary focus will be on high-performance polymers, with a representative experimental protocol for the synthesis of a poly(benzoxazole imide).

Physicochemical Properties of 6-Methyl-1,3-benzoxazol-2(3H)-one

A summary of the key physicochemical properties of 6-methyl-1,3-benzoxazol-2(3H)-one is presented in Table 1. This data is essential for understanding its potential for incorporation into material synthesis and processing.

Table 1: Physicochemical Properties of 6-Methyl-1,3-benzoxazol-2(3H)-one

PropertyValueReference
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2]
IUPAC Name 6-methyl-3H-1,3-benzoxazol-2-one[1]
CAS Number 22876-16-0[2]
Purity Typically ≥97% (commercial)[2]
Appearance Powder (Tan)[3]
Melting Point 148°C to 152°C[3]

Potential Applications in Materials Science

The benzoxazolone moiety is a valuable building block for advanced materials due to its rigid, planar structure and thermal stability. While specific data for the 6-methyl derivative is scarce, the applications of the broader benzoxazolone family can be extrapolated.

High-Performance Polymers: Poly(benzoxazole imide)s (PBOPIs)

The benzoxazole ring can be incorporated into polymer backbones to create materials with exceptional thermal and mechanical properties. A notable example is the synthesis of poly(benzoxazole imide)s (PBOPIs), which are prepared from diamine monomers containing a benzoxazole moiety and commercial tetracarboxylic dianhydrides.[4] These polymers exhibit high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength.[4]

Table 2: Properties of Representative Poly(benzoxazole imide)s

PolymerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C) in N₂Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PI-a series 285 - 363510 - 564103 - 1262.9 - 3.73.0 - 6.5
PI-b series Higher than PI-a seriesHigher than PI-a seriesNot specifiedNot specifiedNot specified

Data sourced from a study on poly(benzoxazole imide)s derived from isomeric diamines containing a benzoxazole moiety.[4]

The following diagram illustrates a generalized synthetic workflow for preparing a poly(benzoxazole imide).

G cluster_synthesis Synthesis of Poly(benzoxazole imide) Diamine Benzoxazole-containing Diamine Monomer PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Polycondensation Dianhydride Tetracarboxylic Dianhydride Dianhydride->PolyamicAcid Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->PolyamicAcid ThermalImidization Thermal Imidization (Heat) PolyamicAcid->ThermalImidization Casting PBOPI Poly(benzoxazole imide) (PBOPI) Film ThermalImidization->PBOPI Stepwise Heating

Caption: Generalized workflow for the synthesis of poly(benzoxazole imide)s.

Organic Electronics

Derivatives of 6-methyl-1,3-benzoxazole-2(3H)-thione, a closely related compound, are noted for their potential in the development of advanced materials like organic semiconductors and fluorescent dyes due to their favorable electronic properties.[5] This suggests that 6-methyl-1,3-benzoxazol-2(3H)-one could also be explored as a building block for materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although specific research in this area is needed.

The structural relationship between the core molecule and its potential application in organic electronics is depicted below.

G cluster_electronics Potential Role in Organic Electronics Core 6-Methyl-1,3-benzoxazol-2(3H)-one (Core Structure) Modification Chemical Modification (e.g., addition of donor/acceptor groups) Core->Modification FunctionalMaterial Functional Organic Material Modification->FunctionalMaterial OLED Organic Light-Emitting Diodes (OLEDs) FunctionalMaterial->OLED OPV Organic Photovoltaics (OPVs) FunctionalMaterial->OPV

Caption: Logical relationship for developing functional organic electronic materials.

Experimental Protocols

Due to the lack of specific published protocols for 6-methyl-1,3-benzoxazol-2(3H)-one in materials science, a representative protocol for the synthesis of a poly(benzoxazole imide) is provided below. This protocol is generalized from the synthesis of similar high-performance polymers.

Representative Protocol: Synthesis of a Poly(benzoxazole imide) Film

Materials:

  • Benzoxazole-containing diamine monomer (e.g., synthesized from a derivative of 6-methyl-1,3-benzoxazol-2(3H)-one)

  • Commercial tetracarboxylic dianhydride (e.g., 4,4'-oxydiphthalic anhydride - ODPA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas supply

  • Glass reaction vessel with mechanical stirrer and gas inlet/outlet

  • Glass plate for casting

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a clean, dry glass reaction vessel under a continuous stream of inert gas (Argon or Nitrogen), dissolve a stoichiometric amount of the benzoxazole-containing diamine monomer in anhydrous NMP with mechanical stirring until complete dissolution.

  • Polycondensation: To the stirred solution, add an equimolar amount of the tetracarboxylic dianhydride in one portion. The viscosity of the solution will increase as the poly(amic acid) forms. Continue stirring at room temperature for 24 hours to ensure complete polymerization.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven and subject it to a stepwise heating program to induce cyclization to the imide structure. A typical heating schedule is as follows:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 350°C for 30 minutes

  • Film Recovery: After cooling to room temperature, carefully peel the resulting poly(benzoxazole imide) film from the glass plate.

Characterization: The resulting polymer film can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm imidization, thermogravimetric analysis (TGA) to assess thermal stability, and tensile testing to determine mechanical properties.

Conclusion

While 6-methyl-1,3-benzoxazol-2(3H)-one itself is not yet a prominent material in the scientific literature, its core benzoxazolone structure holds significant promise for the development of high-performance materials. Its application in creating thermally stable and mechanically robust polymers like poly(benzoxazole imide)s is a key area for future research. Further exploration of its electronic properties could also open avenues in the field of organic electronics. The protocols and data presented here for the broader class of benzoxazolone-containing materials provide a foundation for researchers and scientists to investigate the potential of 6-methyl-1,3-benzoxazol-2(3H)-one in novel material applications.

References

Method

Application Notes and Protocols for 6-methyl-1,3-benzoxazol-2(3H)-one as a Potential Agricultural Fungicide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 6-methyl-1,3-benzoxazol-2(3H)-one as a promising candidate for a new agricultural fungicide. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-methyl-1,3-benzoxazol-2(3H)-one as a promising candidate for a new agricultural fungicide. This document outlines its potential antifungal activity, summarizes efficacy data of structurally related compounds, and provides detailed protocols for its evaluation.

Introduction

6-methyl-1,3-benzoxazol-2(3H)-one belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal and agricultural chemistry due to its diverse biological activities.[1][2] Benzoxazolones have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] In the context of agriculture, derivatives of benzoxazolone have demonstrated notable antifungal properties against a range of plant pathogenic fungi, suggesting their potential for development as novel crop protection agents.[3][4][5]

Putative Mechanism of Action

The precise mechanism of action for 6-methyl-1,3-benzoxazol-2(3H)-one as a fungicide has not been definitively elucidated. However, based on studies of related benzoxazole and benzoxazolone derivatives, several potential mechanisms can be proposed. These compounds may exert their antifungal effects through a multi-targeted approach, including:

  • Disruption of Fungal Cell Membrane Integrity: Benzoxazole derivatives have been shown to interfere with the fungal cell membrane, leading to the leakage of intracellular components and ultimately cell death.[6]

  • Inhibition of Mitochondrial Respiration: Some benzimidazole fungicides, which share structural similarities with benzoxazolones, are known to inhibit the mitochondrial electron transport chain, thereby depleting the fungal cell of ATP, the primary energy currency.[7]

  • Interference with Nucleic Acid and Protein Synthesis: Certain benzoxazole derivatives have been observed to inhibit the synthesis of DNA, RNA, and proteins, crucial processes for fungal growth and proliferation.[8]

  • Inhibition of Key Fungal Enzymes: A potential target for benzoxazolone derivatives is acid ceramidase, an enzyme involved in sphingolipid metabolism. Inhibition of this enzyme leads to the accumulation of ceramide, which can induce apoptosis-like cell death in fungi.[9]

Further research is required to pinpoint the specific molecular target(s) of 6-methyl-1,3-benzoxazol-2(3H)-one in phytopathogenic fungi.

Data Presentation: Antifungal Efficacy of Benzoxazole Derivatives

While specific quantitative data for 6-methyl-1,3-benzoxazol-2(3H)-one against agricultural pathogens is not yet publicly available, the following tables summarize the in vitro antifungal activity of structurally related benzoxazole derivatives against several key plant pathogenic fungi. This data provides a strong rationale for the evaluation of 6-methyl-1,3-benzoxazol-2(3H)-one.

Table 1: In Vitro Antifungal Activity (EC50) of Benzoxazole Derivatives against Various Plant Pathogenic Fungi

Compound/DerivativeBotrytis cinerea (Gray Mold)Fusarium solani (Root Rot)Alternaria solani (Early Blight)Rhizoctonia solani (Sheath Blight)Reference
2-(phenoxymethyl)benzo[d]oxazole19.92 µg/mL17.61 µg/mL32.78 µg/mL-[3]
2-(4-fluorophenoxymethyl)benzo[d]oxazole32.78 µg/mL15.98 µg/mL--[3]
2-(4-chlorophenoxymethyl)benzo[d]oxazole-4.34 µg/mL--[3]
2-aminobenzoxazole derivative 3a1.48 µg/mL---[10]
2-aminobenzoxazole derivative 3c2.16 µg/mL---[10]
2-aminobenzoxazole derivative 3e3.25 µg/mL---[10]
Hymexazol (Commercial Fungicide)77.41 µg/mL38.92 µg/mL--[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxazolone Derivatives against Fungal Strains

Compound/DerivativeCandida albicansMicrococcus luteusReference
5-Chloro-1,3-benzoxazol-2(3H)-one derivative P2BGood activity (comparable to Miconazole)-[4]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivative-31.25 µg/mL[11]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the fungicidal activity of 6-methyl-1,3-benzoxazol-2(3H)-one.

Protocol 1: Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of 6-methyl-1,3-benzoxazol-2(3H)-one on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • 6-methyl-1,3-benzoxazol-2(3H)-one

  • Sterile dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-methyl-1,3-benzoxazol-2(3H)-one in sterile DMSO at a high concentration (e.g., 10 mg/mL).

  • Poisoned Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing PDA with the same amount of DMSO used for the highest concentration of the test compound.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer and place it in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the entire plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

Protocol 2: Spore Germination Assay

Objective: To assess the effect of 6-methyl-1,3-benzoxazol-2(3H)-one on the germination of fungal spores.

Materials:

  • Spore suspension of the target fungus (e.g., Alternaria solani, Botrytis cinerea)

  • Sterile distilled water or a suitable germination medium (e.g., 2% sucrose solution)

  • 6-methyl-1,3-benzoxazol-2(3H)-one

  • Sterile DMSO

  • Microscope slides with cavities

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature culture of the target fungus in sterile distilled water containing a wetting agent (e.g., Tween 80, 0.01%). Adjust the spore concentration to a suitable level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Treatment Preparation: Prepare a series of concentrations of 6-methyl-1,3-benzoxazol-2(3H)-one in the germination medium. Include a DMSO control.

  • Incubation: Place a drop of each treatment solution and the control into the cavities of separate microscope slides. Add a drop of the spore suspension to each cavity. Place the slides in a humid chamber to prevent drying and incubate at the optimal temperature for spore germination (e.g., 20-25°C) for a predetermined period (e.g., 6-24 hours).

  • Observation: After incubation, place a drop of a staining and fixing solution (e.g., lactophenol cotton blue) on each slide. Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [(gc - gt) / gc] * 100 where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

Visualizations

G cluster_0 Proposed Fungicidal Mechanism of 6-methyl-1,3-benzoxazol-2(3H)-one Compound 6-methyl-1,3-benzoxazol-2(3H)-one Membrane Fungal Cell Membrane Disruption Compound->Membrane Mitochondria Mitochondrial Respiration Inhibition Compound->Mitochondria Synthesis Nucleic Acid & Protein Synthesis Inhibition Compound->Synthesis Enzyme Acid Ceramidase Inhibition Compound->Enzyme Leakage Leakage of Intracellular Components Membrane->Leakage ATP ATP Depletion Mitochondria->ATP Growth_Arrest Inhibition of Growth & Proliferation Synthesis->Growth_Arrest Ceramide Ceramide Accumulation Enzyme->Ceramide Fungal_Death Fungal Cell Death Leakage->Fungal_Death ATP->Fungal_Death Growth_Arrest->Fungal_Death Apoptosis Apoptosis-like Cell Death Ceramide->Apoptosis Apoptosis->Fungal_Death

Caption: Putative multi-target mechanism of 6-methyl-1,3-benzoxazol-2(3H)-one.

G cluster_1 Experimental Workflow for Mycelial Growth Inhibition Assay A Prepare Stock Solution of Compound B Prepare 'Poisoned' PDA Plates A->B C Inoculate with Fungal Mycelial Disc B->C D Incubate C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition & EC50 E->F

Caption: Mycelial growth inhibition assay workflow.

G cluster_2 Potential Fungal Signaling Pathway Disruption Stress External Stress (e.g., Fungicide) MAPK_Cascade MAPK Signaling Cascade (e.g., Hog1/Sty1 pathway) Stress->MAPK_Cascade Cell_Wall Cell Wall Integrity MAPK_Cascade->Cell_Wall Osmoregulation Osmoregulation MAPK_Cascade->Osmoregulation TOR_Pathway TOR Signaling Pathway Growth Cell Growth & Proliferation TOR_Pathway->Growth Fungicide Benzoxazolone Fungicide Disruption Pathway Disruption Fungicide->Disruption Disruption->MAPK_Cascade Disruption->TOR_Pathway

Caption: Potential disruption of fungal signaling pathways by benzoxazolone fungicides.

References

Application

Application Notes and Protocols for Metal Ion Detection Using 6-methyl-1,3-benzoxazol-2(3H)-one

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of 6-methyl-1,3-benzoxazol-2(3H)-one as a fluorescent or colorimetric sensor for the detection of me...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of 6-methyl-1,3-benzoxazol-2(3H)-one as a fluorescent or colorimetric sensor for the detection of metal ions. While the broader class of benzoxazole derivatives has been explored for its potential in developing fluorescent probes, and related compounds such as 6-methyl-1,3-benzoxazole-2(3H)-thione are noted for their ability to form stable complexes with metal ions, there is currently no available data to support the direct use of 6-methyl-1,3-benzoxazol-2(3H)-one for this purpose.

The development of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is contingent upon the existence of foundational research that characterizes the interaction of a compound with specific analytes. In the case of 6-methyl-1,3-benzoxazol-2(3H)-one and metal ion detection, this critical information is absent from the public domain.

Therefore, it is not possible to provide the requested detailed content, which would require information on:

  • Selectivity: Which specific metal ions, if any, does 6-methyl-1,3-benzoxazol-2(3H)-one interact with?

  • Signaling Mechanism: Does the interaction with a metal ion lead to a change in fluorescence (e.g., "turn-on" or "turn-off"), a color change, or another detectable signal?

  • Quantitative Data: What are the binding constants, detection limits, and quantum yields associated with its use as a sensor?

  • Experimental Conditions: What are the optimal pH, solvent, and temperature conditions for its use?

Researchers, scientists, and drug development professionals interested in metal ion detection are encouraged to explore existing literature on other benzoxazole-based fluorescent sensors for which detailed studies and protocols are available. These studies can provide a foundational understanding of the principles and methodologies that could potentially be adapted for novel compounds, should future research establish the utility of 6-methyl-1,3-benzoxazol-2(3H)-one in this application.

General Principles of Benzoxazole-Based Fluorescent Sensors

For context, many fluorescent sensors based on the benzoxazole scaffold operate through mechanisms such as:

  • Photoinduced Electron Transfer (PET): In the absence of a target metal ion, the fluorescence of the benzoxazole core may be quenched by a nearby electron-donating group. Upon binding of the metal ion to a chelating site, the electron transfer process is inhibited, leading to an enhancement of fluorescence ("turn-on" response).

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the molecule, leading to a shift in the emission wavelength.

  • Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex with a metal ion can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay of the excited state, thus enhancing the fluorescence intensity.

Below is a generalized, hypothetical workflow for the initial investigation of a novel compound like 6-methyl-1,3-benzoxazol-2(3H)-one for metal ion sensing capabilities. This is for illustrative purposes only and does not reflect established data for the specified compound.

Hypothetical Investigative Workflow

Hypothetical_Workflow cluster_synthesis Compound Preparation cluster_screening Preliminary Screening cluster_characterization Detailed Characterization cluster_application Application Development synthesis Synthesis and Purification of 6-methyl-1,3-benzoxazol-2(3H)-one stock_prep Prepare Stock Solution of Compound synthesis->stock_prep initial_test Preliminary Spectroscopic (UV-Vis & Fluorescence) Screening stock_prep->initial_test ion_solutions Prepare Solutions of Various Metal Ions ion_solutions->initial_test selectivity Selectivity & Interference Studies initial_test->selectivity If response observed titration Spectroscopic Titrations (Binding Constant, Stoichiometry) selectivity->titration lod Determination of Limit of Detection (LOD) titration->lod ph_effect Effect of pH lod->ph_effect real_sample Testing in Real Samples ph_effect->real_sample protocol_dev Protocol Development real_sample->protocol_dev

Caption: A generalized workflow for evaluating a novel compound for metal ion sensing.

Should research be published in the future demonstrating the efficacy of 6-methyl-1,3-benzoxazol-2(3H)-one for metal ion detection, this document will be updated to include the specific, data-driven Application Notes and Protocols requested.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield

Q1: My synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one from 2-amino-4-methylphenol is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in benzoxazolone synthesis. The root causes often involve suboptimal reaction conditions, reagent quality, or incomplete reactions. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-amino-4-methylphenol starting material can significantly interfere with the cyclization reaction.[1][2] 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and reduce yield.[2]

    • Troubleshooting:

      • Verify the purity of 2-amino-4-methylphenol using techniques like NMR or melting point analysis. The melting point should be around 133-136 °C.

      • If necessary, purify the starting material by recrystallization before use.[2]

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]

  • Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish or stall; if it's too high, it can cause decomposition of the starting materials or the final product.[1][4] For syntheses involving urea, temperatures of 130-160°C are often required.[1]

    • Troubleshooting:

      • Carefully monitor and control the reaction temperature.

      • Perform small-scale experiments to determine the optimal temperature for your specific setup.[4]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can halt the reaction or promote side product formation.[2][3] When using urea, for example, a slight excess (1.5 to 3 equivalents) can help drive the reaction to completion, but a large excess may lead to the formation of byproducts like biuret.[1]

    • Troubleshooting:

      • Accurately calculate and measure the molar ratios of your reactants.

      • Experiment with slightly varying the stoichiometry to find the optimal ratio for your reaction.

  • Reaction Time & Monitoring: Prematurely stopping the reaction is a common source of low yield.[1]

    • Troubleshooting:

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.[1][4]

      • If the reaction stalls, consider extending the reaction time.[3]

  • Catalyst Activity: If your synthesis route employs a catalyst, its choice and activity are crucial.[3][4] The catalyst could be deactivated or used in a suboptimal amount.

    • Troubleshooting:

      • Ensure the catalyst is fresh and active; some may require activation or specific handling conditions.[2][3]

      • Consider screening different catalysts or optimizing the catalyst loading, as a small increase can sometimes significantly improve conversion.[3][4]

Issue 2: Significant Side Product Formation

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side products and how can I minimize them?

A2: Side product formation directly consumes your starting materials and complicates purification, leading to lower yields. The nature of these byproducts depends on the specific synthetic route.

  • Common Side Reactions:

    • Polymerization: Under harsh conditions (e.g., excessively high temperatures or strong acids), aminophenols and their intermediates can polymerize.[3]

    • Biuret Formation: In urea-based syntheses, excess urea can self-condense at high temperatures to form biuret and other related oligomers.[1]

    • Incomplete Cyclization: The intermediate formed after the initial reaction of 2-amino-4-methylphenol with the cyclizing agent may be stable and not efficiently cyclize to the desired benzoxazolone.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Tightly control the temperature, reaction time, and reactant stoichiometry to favor the desired reaction pathway.[3]

    • Choice of Cyclizing Agent: The traditional use of phosgene is hazardous. Phosgene-free alternatives like urea, triphosgene, or ethyl chloroformate are common.[5][6] The choice of agent can influence the side product profile.

    • Inert Atmosphere: As 2-aminophenols can oxidize, running the reaction under a nitrogen or argon atmosphere can prevent the formation of oxidation-related byproducts.[2][3]

Issue 3: Difficulties in Product Purification

Q3: My crude product is difficult to purify, and I'm losing a significant amount of it during this step. What are some effective purification strategies?

A3: Product loss during purification is a common factor contributing to low overall yield.[7] Effective purification depends on the physical properties of 6-methyl-1,3-benzoxazol-2(3H)-one and the nature of the impurities.

  • Recommended Purification Methods:

    • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical.

      • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The pure product should crystallize out while impurities remain in the solution. Solvents like ethanol are often suitable for benzoxazole derivatives.[2][4]

    • Column Chromatography: For separating the product from closely related impurities, silica gel column chromatography is a powerful technique.[3]

      • Procedure: A solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is used to move the components through the column at different rates. The optimal eluent composition should be determined by TLC analysis first.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key parameters on the synthesis yield. The values are illustrative and should be optimized for your specific experimental setup.

ParameterCondition ACondition BCondition CExpected Outcome
Starting Material 2-amino-4-methylphenol2-amino-4-methylphenol2-amino-4-methylphenolPurity is critical for high yield.[1]
Cyclizing Agent Urea (1.5 equiv)Urea (3.0 equiv)Diethyl Carbonate (1.5 equiv)Affects reaction time and byproduct profile.
Temperature 130 °C160 °C180 °CHigher temps can increase rate but risk decomposition.[1]
Catalyst NoneLewis Acid (e.g., ZnCl₂)Brønsted Acid (e.g., TsOH)Catalyst choice can significantly improve yield and selectivity.[4]
Reaction Time 4 hours8 hours12 hoursMonitor by TLC to determine completion.[4]
Typical Yield Low-ModerateHighModerate-HighYield is highly dependent on the combination of factors.

Experimental Protocols

Protocol 1: Synthesis via Urea Condensation

This protocol describes a common phosgene-free method for synthesizing 6-methyl-1,3-benzoxazol-2(3H)-one.

Materials:

  • 2-amino-4-methylphenol (1.0 equiv)

  • Urea (2.0 equiv)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Combine 2-amino-4-methylphenol and urea in the reaction vessel.

  • Heat the mixture with stirring to 140-150°C in an oil bath. The mixture will melt and ammonia gas will evolve.

  • Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The mixture will solidify.

  • Dissolve the crude solid in a suitable solvent like ethyl acetate.

  • Wash the organic solution with water to remove any remaining urea and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain pure 6-methyl-1,3-benzoxazol-2(3H)-one.

Visualizations

G start_end start_end process process decision decision output output A Start: Reactants (2-amino-4-methylphenol, Cyclizing Agent) B Mix Reactants (Optional: Add Solvent/Catalyst) A->B C Heat Reaction Mixture (e.g., 130-160°C) B->C D Monitor Progress by TLC C->D E Reaction Complete? D->E E->C No, Continue Heating F Cool and Perform Workup (e.g., Extraction, Washing) E->F  Yes G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: 6-methyl-1,3-benzoxazol-2(3H)-one H->I

Caption: General experimental workflow for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

G start start decision decision check check solution solution A Low Yield Observed B Are Starting Materials Pure? A->B C Purify 2-amino-4-methylphenol. Use inert atmosphere. B->C No D Are Reaction Conditions (Temp, Time, Stoichiometry) Optimal? B->D Yes E Adjust temperature. Optimize reagent ratio. Extend reaction time. D->E No F Is Catalyst (if used) Active? D->F Yes G Use fresh catalyst. Optimize catalyst loading. F->G No H Are Side Products Observed on TLC? F->H Yes I Refine reaction conditions to improve selectivity. H->I Yes J Is Product Lost During Purification? H->J No K Optimize recrystallization solvent or chromatography conditions. J->K Yes

Caption: Troubleshooting decision tree for addressing low synthesis yield.

G reactant reactant product product plus plus sub1 2-amino-4-methylphenol prod 6-methyl-1,3-benzoxazol-2(3H)-one sub1->prod Heat (Δ) sub2 Urea (Cyclizing Agent) sub2->prod byprod Ammonia (Byproduct) p1 + p2 +

Caption: Simplified reaction pathway for the synthesis using urea.

References

Optimization

Technical Support Center: Purification of 6-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 6-methyl-1,3-benzoxazol-2(3H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 6-methyl-1,3-benzoxazol-2(3H)-one via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions. If the compound remains insoluble even with a large volume of hot solvent, the solvent is likely unsuitable.
Oiling out instead of crystallization The solution is supersaturated; The melting point of the compound is lower than the boiling point of thesolvent.Add a small amount of a solvent in which the compound is more soluble to reduce supersaturation. Ensure the chosen solvent has a boiling point lower than the melting point of 6-methyl-1,3-benzoxazol-2(3H)-one.
No crystal formation upon cooling The solution is not sufficiently saturated; The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then gently heat until the solution is clear again before cooling.
Low recovery of purified product Too much solvent was used for dissolution or washing; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Note that excessive use of charcoal can lead to product loss.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of compound from impurities Incorrect mobile phase polarity.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the compound elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase.
Compound streaking on the column The compound is not sufficiently soluble in the mobile phase; Column is overloaded.Add a more polar solvent to the mobile phase to improve solubility. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Cracking of the silica gel bed The column was packed unevenly; The column ran dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.
Low recovery of the compound The compound is strongly adsorbed to the silica gel; The compound is unstable on silica.Increase the polarity of the eluent significantly at the end of the chromatography to elute any remaining compound. If the compound is acid-sensitive, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of 6-methyl-1,3-benzoxazol-2(3H)-one?

A1: Common impurities can include unreacted starting materials such as 4-methyl-2-aminophenol and the cyclizing agent (e.g., urea, phosgene derivatives). Side products from incomplete cyclization or over-reaction can also be present. The specific impurities will depend on the synthetic route employed.

Q2: Which solvents are recommended for the recrystallization of 6-methyl-1,3-benzoxazol-2(3H)-one?

A2: While specific data for this exact compound is limited, common solvents for the recrystallization of benzoxazolone derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water and ethyl acetate/hexane. A systematic solvent screen with small amounts of the crude product is the best approach to identify the optimal solvent or solvent system.

Q3: What is a good starting mobile phase for column chromatography purification?

A3: Based on protocols for similar benzoxazolone structures, a good starting point for the mobile phase in silica gel column chromatography is a mixture of hexane and ethyl acetate. A common starting ratio is in the range of 9:1 to 4:1 (hexane:ethyl acetate), with the polarity gradually increased as needed to elute the desired compound.

Q4: How can I monitor the purity of my 6-methyl-1,3-benzoxazol-2(3H)-one during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can assess the separation and purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q5: What are the expected analytical data for pure 6-methyl-1,3-benzoxazol-2(3H)-one?

A5: For pure 6-methyl-1,3-benzoxazol-2(3H)-one, you can expect the following:

  • Appearance: White to off-white solid.

  • Purity (typical): ≥97%[1]

  • Molecular Formula: C₈H₇NO₂[2]

  • Molecular Weight: 149.15 g/mol [2]

Experimental Protocols

Protocol 1: Recrystallization (Adapted Method)

This protocol is an adapted method based on general principles for the recrystallization of benzoxazolone derivatives.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude 6-methyl-1,3-benzoxazol-2(3H)-one in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude 6-methyl-1,3-benzoxazol-2(3H)-one and a boiling chip. Add the chosen hot solvent in small portions while heating and swirling until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography (Adapted Method)

This protocol is an adapted method based on the purification of similar benzoxazolone compounds.[3]

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 6-methyl-1,3-benzoxazol-2(3H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-methyl-1,3-benzoxazol-2(3H)-one.

Data Presentation

Table 1: Quantitative Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water)85>9870-85
Column Chromatography (Hexane/EtOAc)85>9960-80

Note: The data in this table is illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow Crude Crude 6-methyl-1,3-benzoxazol-2(3H)-one Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Recryst Purified Product Recrystallization->Pure_Recryst Pure_Column Purified Product Column->Pure_Column Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Recryst->Analysis Pure_Column->Analysis

Caption: General workflow for the purification of 6-methyl-1,3-benzoxazol-2(3H)-one.

Caption: A simplified decision-making flowchart for troubleshooting purification issues.

References

Troubleshooting

Overcoming solubility issues with 6-methyl-1,3-benzoxazol-2(3H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-methyl-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: My 6-methyl-1,3-benzoxazol-2(3H)-one is not dissolving in my aqueous buffer. What should I do first?

A1: Poor aqueous solubility is expected for 6-methyl-1,3-benzoxazol-2(3H)-one due to its hydrophobic benzoxazolone core. The first troubleshooting step is to systematically explore methods to enhance its solubility. We recommend a tiered approach, starting with simple adjustments and progressing to more complex formulation strategies if needed.

Initial Troubleshooting Steps:

  • Verify Compound Purity: Ensure the purity of your 6-methyl-1,3-benzoxazol-2(3H)-one, as impurities can sometimes affect solubility.

  • Sonication & Gentle Heating: Briefly sonicate the mixture or gently warm it to increase the rate of dissolution. Be cautious with heating, as it can degrade the compound.

  • pH Adjustment: 6-methyl-1,3-benzoxazol-2(3H)-one has a weakly acidic N-H proton. Increasing the pH of your aqueous buffer (e.g., to pH 8 or higher) will deprotonate this group, forming a more soluble phenolate-like salt.[1][2][3]

  • Co-solvent System: If pH adjustment is not suitable for your experiment, consider preparing your stock solution in a water-miscible organic solvent before diluting it into your aqueous buffer.[1][4]

Q2: What organic solvents are recommended for creating a stock solution of 6-methyl-1,3-benzoxazol-2(3H)-one?

A2: To create a concentrated stock solution, it is advisable to use a polar aprotic organic solvent. Based on the general solubility of benzoxazolone derivatives, the following solvents are good starting points.

Solvent TypeRecommended SolventsExpected Solubility
Polar Aprotic DMSO, DMF, AcetoneHigh. These solvents are generally effective at dissolving benzoxazolone structures. DMSO is a common choice for in vitro biological assays, but be mindful of its potential effects on cells at higher concentrations.
Polar Protic Ethanol, MethanolModerate. The compound is likely to have some solubility in alcohols.
Non-Polar DichloromethaneLow to Moderate. May be useful for certain analytical techniques but not ideal for aqueous-based experiments.

Note: When preparing a stock solution in an organic solvent for use in an aqueous-based assay, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Q3: I'm observing precipitation when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?

A3: This is a common issue when the aqueous medium cannot accommodate the compound at the desired concentration. Here are several strategies to address this:

  • Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of 6-methyl-1,3-benzoxazol-2(3H)-one.

  • Use a Co-solvent in the Final Medium: If your experimental system can tolerate it, adding a small percentage of a co-solvent (e.g., 1-5% ethanol or DMSO) to your aqueous buffer can help maintain solubility.[4][5]

  • Formulation Approaches: For in vivo studies or when co-solvents are not an option, more advanced formulation strategies are necessary. These include:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[6][7][8]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic 6-methyl-1,3-benzoxazol-2(3H)-one molecule within a cyclodextrin can significantly enhance its aqueous solubility.[1][6][9]

Q4: Can I use surfactants to improve the solubility of 6-methyl-1,3-benzoxazol-2(3H)-one?

A4: Yes, surfactants can be effective. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.[5] This approach is particularly useful for in vitro assays and some in vivo formulations.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step workflow for determining the optimal solubilization strategy for 6-methyl-1,3-benzoxazol-2(3H)-one in your specific experimental context.

G start Start: Insoluble Compound check_pka Is pH adjustment compatible with experiment? start->check_pka adjust_ph Adjust pH of aqueous buffer (e.g., pH > 8) check_pka->adjust_ph Yes check_cosolvent Is a co-solvent permissible? check_pka->check_cosolvent No soluble1 Compound Soluble adjust_ph->soluble1 use_cosolvent Prepare concentrated stock in DMSO or Ethanol. Dilute into aqueous buffer. check_cosolvent->use_cosolvent Yes advanced_formulation Consider Advanced Formulation Strategies check_cosolvent->advanced_formulation No check_precipitation Precipitation upon dilution? use_cosolvent->check_precipitation soluble2 Compound Soluble check_precipitation->soluble2 No check_precipitation->advanced_formulation Yes solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin

Caption: Decision tree for selecting a solubilization strategy.

Guide 2: Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Dispense Compound: Add a pre-weighed amount of 6-methyl-1,3-benzoxazol-2(3H)-one to a fixed volume of each buffer to create a suspension.

  • Equilibrate: Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Identify the pH at which the desired concentration is achieved without chemical degradation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is effective for preparing small batches for initial screening.[1]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which generally has good water solubility and low toxicity.

  • Molar Ratio: Determine the molar ratio of 6-methyl-1,3-benzoxazol-2(3H)-one to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Form a Paste: In a mortar, add the cyclodextrin and a small amount of water to form a thick paste.

  • Add Compound: Slowly add the powdered 6-methyl-1,3-benzoxazol-2(3H)-one to the paste.

  • Knead: Knead the mixture thoroughly for 30-60 minutes to facilitate the inclusion of the compound into the cyclodextrin cavity.

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieve: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Evaluate Solubility: Test the solubility of the prepared complex in your aqueous medium.

Guide 3: Workflow for Solid Dispersion Preparation (Solvent Evaporation Method)

G start Select Hydrophilic Carrier (e.g., PVP, PEG) dissolve Dissolve Compound and Carrier in a Common Solvent (e.g., Methanol) start->dissolve evaporate Evaporate the Solvent (Rotary Evaporator) dissolve->evaporate dry Dry the Solid Mass (Vacuum Oven) evaporate->dry mill Mill and Sieve the Solid Dispersion dry->mill characterize Characterize the Formulation (DSC, XRD, Dissolution Testing) mill->characterize

Caption: Workflow for preparing a solid dispersion.

References

Optimization

Technical Support Center: Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly side reac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly side reactions, during the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one from 2-amino-5-methylphenol and urea is resulting in a very low yield. What are the common causes?

A1: Low yields in this synthesis are a frequent issue, often stemming from several key factors:

  • Inadequate Temperature: The condensation reaction between 2-amino-5-methylphenol and urea requires high temperatures, typically conducted in a melt phase between 130-160°C.[1] Insufficient heat leads to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials and the desired product.[1]

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio is theoretical, a slight excess of urea (1.5 to 3 equivalents) is often necessary to drive the reaction to completion. However, a large excess should be avoided as it can promote the formation of side products.[1]

  • Purity of Starting Materials: Impurities present in the 2-amino-5-methylphenol can significantly interfere with the cyclization step.[1][2] 2-aminophenols are also susceptible to air oxidation, which can lead to colored impurities and reduced yields.[2] It is crucial to use high-purity starting materials.

  • Reaction Time: The reaction should be monitored (e.g., by Thin Layer Chromatography - TLC) to ensure the complete consumption of the starting material. A premature workup is a common cause of low yields.[1]

Q2: My reaction mixture has developed a dark brown or black color. What causes this and how can I prevent it?

A2: The development of a dark color, particularly in reactions involving 2-aminophenols, typically indicates oxidation of the starting material. 2-amino-5-methylphenol is sensitive to air and can oxidize, especially at elevated temperatures, forming polymeric, highly colored impurities. To minimize this, it is highly recommended to perform the reaction under an inert atmosphere, such as dry nitrogen or argon.[3]

Q3: I am using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) and obtaining a complex mixture of products. What are the likely side reactions?

A3: Phosgene equivalents are highly reactive and can lead to several side products if conditions are not carefully controlled:

  • Over-acylation: The reactive intermediate can react with the desired product or other nucleophiles present in the mixture, leading to multiple acylations.[3]

  • Polymerization: Under certain conditions, the starting materials or highly reactive intermediates can polymerize, resulting in insoluble materials and low yields of the desired product.[3]

  • Hydrolysis/Ring-Opening: In the presence of moisture, the phosgene equivalent can be hydrolyzed. Furthermore, the benzoxazolone ring itself can be susceptible to ring-opening, especially under harsh basic or acidic workup conditions.[4] Ensuring anhydrous (dry) reaction conditions is critical.

Q4: During purification by column chromatography, I am experiencing significant product loss. Are there better strategies?

A4: Product loss during purification is a common challenge.[3] For 6-methyl-1,3-benzoxazol-2(3H)-one, which is a solid, recrystallization is often an effective alternative or final purification step after chromatography. If chromatography is necessary, ensure the choice of silica gel and the solvent system is optimized to provide good separation without causing product degradation on the column.[3] After completion of the reaction, the crude product can be obtained by filtration upon pouring the reaction mixture into ice-cold water and acidifying.[5] This solid can then be further purified.

Troubleshooting Guide: Common Side Reactions and Their Minimization

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction Inadequate temperature; insufficient reaction time; catalyst deactivation (if used); impure starting materials.[1][2]Gradually increase the reaction temperature while monitoring via TLC.[2] Ensure the reaction runs until the starting material is consumed.[1] Use fresh, high-purity 2-amino-5-methylphenol.[2] If using a catalyst, ensure it is active.[3]
Formation of Insoluble Precipitate / Polymer Polymerization of starting materials or intermediates; formation of biuret (from excess urea).[1][3]Use a slight excess of urea (1.5-3 eq.) but avoid a large excess to minimize biuret formation.[1] Maintain strict temperature control. Consider conducting the reaction in a high-boiling point solvent to prevent localized overheating.
Multiple Spots on TLC / Complex Product Mixture Formation of acylation byproducts; product degradation.[3]Re-evaluate the stoichiometry of reactants carefully.[3] Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.[3] Use milder workup conditions to prevent product degradation.
Dark Reaction Color Oxidation of 2-amino-5-methylphenol.[2]Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the primary synthesis route, potential side reactions, and a logical workflow for troubleshooting common issues.

G Synthesis Pathway and Potential Side Reactions A 2-amino-5-methylphenol C Reaction Mixture (High Temperature) A->C B Urea (or Phosgene Equivalent) B->C D 6-methyl-1,3-benzoxazol-2(3H)-one (Desired Product) C->D Main Reaction (Cyclization) F Polymeric Byproducts C->F Side Reaction (Polymerization) G Oxidized Impurities C->G E Biuret (from excess Urea) H Excess Urea H->C H->E Self-Condensation I Air (O2) I->C Side Reaction (Oxidation)

Caption: Synthetic pathway and potential side reactions.

G Troubleshooting Workflow for Low Yield start Problem: Low Yield or No Product check_purity Check Purity of Starting Materials (2-amino-5-methylphenol) start->check_purity is_pure Are they pure? check_purity->is_pure purify Solution: Purify reagents (recrystallize/distill) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions temp_ok Is Temperature Correct? (e.g., 130-160°C for Urea) check_conditions->temp_ok adjust_temp Solution: Optimize Temperature (monitor with TLC) temp_ok->adjust_temp No ratio_ok Is Stoichiometry Correct? (e.g., slight excess of urea) temp_ok->ratio_ok Yes end Improved Yield adjust_temp->end adjust_ratio Solution: Adjust Molar Ratios ratio_ok->adjust_ratio No atmosphere_ok Is Inert Atmosphere Used? ratio_ok->atmosphere_ok Yes adjust_ratio->end use_inert Solution: Use N2 or Ar atmosphere to prevent oxidation atmosphere_ok->use_inert No atmosphere_ok->end Yes use_inert->end

Caption: A logical workflow for troubleshooting low yields.

Key Experimental Protocol

Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one via Urea Melt Method

This protocol is a generalized procedure based on common methods for synthesizing benzoxazolones from 2-aminophenols and urea.

Materials:

  • 2-amino-5-methylphenol

  • Urea

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-5-methylphenol (1.0 eq) and urea (2.0 eq).

  • Inert Atmosphere: Flush the system with dry nitrogen gas for 5-10 minutes to remove air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Heat the flask in an oil bath to 140-150°C. The solid mixture will melt and ammonia gas will evolve. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Time & Monitoring: Maintain the temperature and stir the molten mixture if possible (magnetic stirring can be difficult but is ideal). The reaction typically takes 2-4 hours. Monitor the progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase) by carefully taking a small aliquot, dissolving it in a suitable solvent like ethyl acetate, and spotting it on a TLC plate. The reaction is complete when the 2-amino-5-methylphenol spot is no longer visible.

  • Workup: After the reaction is complete, cool the flask to room temperature. The mixture will solidify. Add hot water to the flask to dissolve the solid crude product.

  • Precipitation: While stirring, slowly add concentrated HCl to the aqueous solution until it becomes acidic (pH ~2-3). The desired product, 6-methyl-1,3-benzoxazol-2(3H)-one, will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acid and salts.

  • Purification: Dry the crude product in a vacuum oven. For further purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

References

Troubleshooting

Technical Support Center: Recrystallization of 6-methyl-1,3-benzoxazol-2(3H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 6-methyl-1,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 6-methyl-1,3-benzoxazol-2(3H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of 6-methyl-1,3-benzoxazol-2(3H)-one in a question-and-answer format, providing direct solutions to specific experimental challenges.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I am heating my crude 6-methyl-1,3-benzoxazol-2(3H)-one in the chosen solvent, but it is not dissolving completely. What should I do?

  • Answer: This issue can arise from several factors. First, ensure that you are using a sufficient volume of solvent and that it is heated to its boiling point. Add the hot solvent portion-wise until the solid dissolves. If the solid still does not dissolve, it is possible that the chosen solvent is not suitable. Based on the polarity of 6-methyl-1,3-benzoxazol-2(3H)-one, solvents like ethanol, isopropanol, or ethyl acetate are good starting points. If a single solvent is ineffective, a mixed solvent system, such as ethyl acetate/hexane, may be required. It is also possible that your crude product contains insoluble impurities. If a significant amount of solid remains undissolved even with additional hot solvent, a hot filtration step is necessary to remove these impurities before proceeding with crystallization.

Issue 2: No crystals form upon cooling.

  • Question: I have dissolved my compound in hot solvent and allowed it to cool, but no crystals have formed. What is the problem?

  • Answer: The absence of crystal formation upon cooling is a common issue. The most likely reason is that the solution is not saturated, meaning too much solvent was used. To address this, you can evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. If the solution is saturated but crystallization has not initiated (a state known as supersaturation), you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure 6-methyl-1,3-benzoxazol-2(3H)-one, if available.

Issue 3: The product "oils out" instead of crystallizing.

  • Question: Upon cooling, my compound separated as an oily layer instead of forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution as it becomes saturated. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether. Using a mixed solvent system where the compound has lower solubility can also help promote crystallization over oiling out.

Issue 4: The recovered crystals are not pure.

  • Question: I have recrystallized my 6-methyl-1,3-benzoxazol-2(3H)-one, but analytical data (e.g., melting point, TLC, NMR) indicates that it is still impure. What can I do?

  • Answer: Impure crystals can result from several factors. If the cooling process was too rapid, impurities may have been trapped within the crystal lattice. Ensure a slow and undisturbed cooling process. It is also possible that the chosen solvent is not effective at separating the specific impurities present. Common impurities in the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one from 2-amino-4-methylphenol may include unreacted starting material or oxidized byproducts. A second recrystallization, possibly with a different solvent system, may be necessary. For instance, if ethanol was used initially, a subsequent recrystallization from an ethyl acetate/hexane mixture might be more effective. Washing the collected crystals with a small amount of ice-cold recrystallization solvent can also help remove adhering impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 6-methyl-1,3-benzoxazol-2(3H)-one?

A1: Based on the structure of 6-methyl-1,3-benzoxazol-2(3H)-one, which has both polar (the lactam group) and non-polar (the benzene ring and methyl group) features, moderately polar solvents are a good starting point. Ethanol is often a suitable choice for similar benzoxazolone derivatives. A mixed solvent system, such as ethyl acetate (a good solvent) and hexane (a poor solvent), can also be very effective for fine-tuning the solubility and achieving high purity.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. This creates a saturated solution upon cooling, maximizing the yield of recrystallized product. A good practice is to add the hot solvent in small portions to the crude material while heating until the solid just dissolves.

Q3: What are the expected impurities in a synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one?

A3: The most common synthesis involves the cyclization of 2-amino-4-methylphenol. Therefore, potential impurities include unreacted 2-amino-4-methylphenol and possible oxidation or side-reaction products of this starting material. The recrystallization process is designed to remove these impurities.

Q4: Should I use a single-solvent or a mixed-solvent system for recrystallization?

A4: The choice depends on the solubility characteristics of your compound and its impurities. A single-solvent recrystallization is simpler if you can find a solvent where 6-methyl-1,3-benzoxazol-2(3H)-one is soluble when hot and insoluble when cold. A mixed-solvent system is useful when no single solvent provides this ideal solubility profile. It offers greater flexibility in achieving the desired level of saturation for crystallization.

Quantitative Data

The following table provides illustrative solubility data for 6-methyl-1,3-benzoxazol-2(3H)-one in common laboratory solvents at different temperatures. This data is intended as a guide for solvent selection.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1~ 0.5Poor (low solubility)
Hexane< 0.1~ 0.2Poor (low solubility)
Toluene~ 1.0> 10Potentially suitable
Ethanol~ 2.0> 15Good
Ethyl Acetate~ 3.0> 20Good (as a primary solvent in a mixed system)
Acetone> 10> 25Poor (too soluble at room temperature)

Experimental Protocols

Method 1: Single-Solvent Recrystallization using Ethanol

  • Dissolution: Place the crude 6-methyl-1,3-benzoxazol-2(3H)-one (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Add a minimal amount of ethanol (e.g., 5 mL) and heat the mixture to boiling on a hot plate with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (e.g., 2-3 mL) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Method 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude 6-methyl-1,3-benzoxazol-2(3H)-one (e.g., 1.0 g) in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with constant swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice-water bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture (in the same approximate ratio as the crystallization solution).

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid add_solvent Add Hot Solvent crude->add_solvent dissolved Dissolved Solid add_solvent->dissolved hot_filtration Hot Filtration (if necessary) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A general workflow for the recrystallization of 6-methyl-1,3-benzoxazol-2(3H)-one.

Troubleshooting_Logic cluster_solutions1 Solutions for No Dissolution cluster_solutions2 Solutions for No Crystals cluster_solutions3 Solutions for Oiling Out cluster_solutions4 Solutions for Impure Crystals start Recrystallization Issue no_dissolve Solid Not Dissolving start->no_dissolve no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out impure_crystals Crystals are Impure start->impure_crystals sol1_1 Add more hot solvent no_dissolve->sol1_1 sol1_2 Check solvent suitability no_dissolve->sol1_2 sol1_3 Perform hot filtration no_dissolve->sol1_3 sol2_1 Evaporate some solvent no_crystals->sol2_1 sol2_2 Induce crystallization (scratch/seed) no_crystals->sol2_2 sol3_1 Reheat and add more solvent oiling_out->sol3_1 sol3_2 Cool more slowly oiling_out->sol3_2 sol3_3 Change solvent system oiling_out->sol3_3 sol4_1 Ensure slow cooling impure_crystals->sol4_1 sol4_2 Perform a second recrystallization impure_crystals->sol4_2 sol4_3 Wash crystals thoroughly impure_crystals->sol4_3

Caption: A troubleshooting guide for common recrystallization problems.

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-methyl-1,3-benzoxazol-2(3H)-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountere...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 6-methyl-1,3-benzoxazol-2(3H)-one?

A1: The most prevalent methods involve the cyclization of 2-amino-5-methylphenol with a suitable carbonylating agent. Common reagents include urea, diethyl carbonate, and triphosgene. The choice of reagent can influence reaction conditions, yield, and purity.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields in benzoxazolone synthesis can arise from several factors:

  • Purity of Starting Materials: Impurities in 2-amino-5-methylphenol can significantly hinder the reaction.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material or product.[2]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. For instance, when using urea, a slight excess is often beneficial to drive the reaction to completion.[2]

  • Insufficient Reaction Time: It is essential to monitor the reaction's progress, for example by using thin-layer chromatography (TLC), to ensure it has gone to completion before workup.[3]

  • Catalyst Issues: If a catalyst is used, its activity and loading should be optimized.[4][5]

Q3: What are the typical side products I might encounter, and how can I minimize them?

A3: Side product formation is a common issue that can reduce your yield and complicate purification. Potential side products include:

  • Polymerization: Starting materials or intermediates may polymerize under certain conditions.[4]

  • Over-alkylation/acylation: If using alkylating or acylating agents, multiple substitutions on the benzoxazolone ring can occur.[4]

  • To minimize these, it is important to carefully control reaction conditions such as temperature and stoichiometry.[4]

Q4: What are the recommended methods for purifying the final product?

A4: The primary methods for purifying 6-methyl-1,3-benzoxazol-2(3H)-one are recrystallization and column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization.[3] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: Silica gel column chromatography with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) can be effective for separating the product from impurities.[4]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Purity of 2-amino-5-methylphenol is low.Purify the starting material by recrystallization or distillation before use.[1]
Reaction temperature is not optimal.Systematically vary the reaction temperature to find the optimal condition. For urea-based synthesis, temperatures of 130-160°C are typical.[2]
Incorrect molar ratio of reactants.Optimize the stoichiometry. A slight excess of the carbonylating agent (e.g., 1.5-3 equivalents of urea) can improve yield.[2]
Reaction time is insufficient.Monitor the reaction progress using TLC until the starting material is fully consumed.[3]
Inactive or insufficient catalyst.Ensure the catalyst is fresh and active. Consider screening different catalysts or increasing the catalyst loading.[4][5]
Formation of Side Products Polymerization of starting materials.Optimize the reaction concentration.[3]
Over-reaction or decomposition.Carefully control the reaction temperature and time.[4]
Difficulty in Product Isolation Product is soluble in the workup solvent.If the product is soluble in the reaction mixture, try precipitating it by adding a non-solvent or by concentrating the solution.[3]
Formation of an emulsion during extraction.To break emulsions, add a saturated brine solution during the extraction process.[3]
Product is an Oil Instead of a Solid Presence of residual solvent.Ensure all solvent is removed under vacuum.
Impurities lowering the melting point.Further purify the product using column chromatography or recrystallization from a different solvent system.[3]

Experimental Protocols

Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one using Urea

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-5-methylphenol

  • Urea

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Combine 2-amino-5-methylphenol and urea (in a molar ratio of 1:1.5 to 1:3) in a reaction vessel.

  • Heat the mixture to 130-160°C with stirring. The reaction is typically performed neat (without solvent).[2]

  • Monitor the reaction progress by TLC until the 2-amino-5-methylphenol is consumed.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent and wash with water to remove excess urea.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Data Presentation

Carbonylating Agent Typical Reaction Conditions Reported Yield Range Notes
Urea Neat, 130-160°CModerate to HighA slight excess of urea is often beneficial.[2]
Triphosgene In the presence of a base (e.g., triethylamine) in an inert solvent (e.g., THF)Good to ExcellentTriphosgene is highly toxic and requires careful handling.
Diethyl Carbonate High temperature, often with a catalystVariableCan be a greener alternative to phosgene-based reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-amino-5-methylphenol and Carbonylating Agent start->reagents heat Heat and Stir reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Extraction cool->extract purify Purification (Recrystallization/Chromatography) extract->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

troubleshooting_workflow cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_catalyst Catalyst start Low Yield? check_sm Check Starting Material Purity start->check_sm Yes purify_sm Purify Starting Materials check_sm->purify_sm check_temp Optimize Temperature check_sm->check_temp check_time Optimize Reaction Time check_temp->check_time check_stoch Optimize Stoichiometry check_time->check_stoch check_cat Check Catalyst Activity/Loading check_stoch->check_cat

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Troubleshooting

Preventing byproduct formation in 6-methyl-1,3-benzoxazol-2(3H)-one synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-1,3-benzoxazol-2(3H)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: 2-Amino-5-methylphenol may be oxidized, or the carbonyl source (e.g., urea, triphosgene, CDI) may be degraded. 3. Suboptimal reaction conditions: Incorrect solvent, pH, or catalyst.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. If the reaction has stalled, consider increasing the temperature or extending the reaction time. 2. Use freshly sourced or purified 2-amino-5-methylphenol. Ensure the carbonyl source is of high purity and handled under appropriate conditions (e.g., triphosgene and CDI are moisture-sensitive). 3. Optimize reaction conditions by screening different solvents, bases (if applicable), and reaction temperatures.
Formation of Significant Byproducts 1. Formation of N,N'-bis(2-hydroxy-4-methylphenyl)urea: This is a common byproduct when using urea or phosgene equivalents, especially with an excess of 2-amino-5-methylphenol or at elevated temperatures. 2. Incomplete cyclization: The intermediate carbamate or urea derivative may not fully cyclize to the desired benzoxazolone. 3. Polymerization: Undesired polymerization of starting materials or intermediates can occur, particularly at high concentrations or temperatures.1. Use a stoichiometric or slight excess of the carbonyl source relative to the 2-amino-5-methylphenol. Control the reaction temperature carefully, as higher temperatures can favor the formation of the di-substituted urea. 2. Ensure adequate heating and reaction time to drive the cyclization to completion. In some cases, the addition of a mild acid or base catalyst can promote cyclization. 3. Adjust the concentration of the reactants. A more dilute solution may minimize polymerization.
Difficulty in Product Purification 1. Co-elution with byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Poor crystallization: The product may fail to crystallize from the chosen solvent system, or it may oil out.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Screen a variety of recrystallization solvents. If a single solvent is ineffective, a mixed solvent system (a good solvent for dissolving the compound at high temperature and a poor solvent to induce crystallization upon cooling) may be successful.[1] Seeding with a small crystal of the pure product can also induce crystallization.
Product is colored 1. Oxidation of 2-amino-5-methylphenol: The starting material is susceptible to air oxidation, which can lead to colored impurities. 2. Presence of colored byproducts: Some side reactions can produce colored compounds.1. Use high-purity, colorless 2-amino-5-methylphenol. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Treat the crude product solution with activated charcoal before filtration and recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-methyl-1,3-benzoxazol-2(3H)-one?

A1: The most common methods involve the cyclization of 2-amino-5-methylphenol with a carbonyl source. Key reagents include:

  • Urea: A cost-effective and common reagent, though it often requires high temperatures.

  • Phosgene Equivalents: Reagents like triphosgene and diphosgene are highly effective but also highly toxic and require careful handling.

  • 1,1'-Carbonyldiimidazole (CDI): A safer alternative to phosgene that can be used under milder conditions.[2]

Q2: What is the primary byproduct I should be aware of, and how can I minimize its formation?

A2: The most common byproduct is the di-substituted urea, N,N'-bis(2-hydroxy-4-methylphenyl)urea . Its formation is favored by:

  • An excess of 2-amino-5-methylphenol.

  • High reaction temperatures.

To minimize its formation, use a 1:1 or a slight excess of the carbonylating agent to the aminophenol and maintain the lowest effective reaction temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to track the disappearance of the 2-amino-5-methylphenol spot and the appearance of the product spot.

Q4: What are the recommended purification methods for 6-methyl-1,3-benzoxazol-2(3H)-one?

A4: The two primary purification methods are:

  • Recrystallization: This is often effective for removing small amounts of impurities. Suitable solvents include ethanol, methanol, or mixtures such as ethyl acetate/hexane.[1]

  • Column Chromatography: This is recommended for separating the product from significant amounts of byproducts, particularly the di-substituted urea. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q5: My final product has a low melting point and appears as an oil. What could be the issue?

A5: This is often due to the presence of impurities or residual solvent. Ensure the product is thoroughly dried under vacuum. If the problem persists, further purification by column chromatography or a second recrystallization from a different solvent system is recommended.

Experimental Protocols

Protocol 1: Synthesis using Urea

This protocol describes a general method for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one using urea.

Materials:

  • 2-Amino-5-methylphenol

  • Urea

  • High-boiling solvent (e.g., o-dichlorobenzene or sulfolane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylphenol (1 equivalent) and urea (1.1 equivalents).

  • Add the high-boiling solvent.

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis using Triphosgene (Phosgene Equivalent)

This protocol provides a method using the safer phosgene equivalent, triphosgene. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Amino-5-methylphenol

  • Triphosgene

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-amino-5-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Add the triphosgene solution dropwise to the 2-amino-5-methylphenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Method Carbonyl Source Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages
1Urea60-7590-95 (after purification)Cost-effective, readily available reagent.Requires high temperatures, potential for byproduct formation.
2Triphosgene80-95>98 (after purification)High yield, clean reaction.Highly toxic reagent, requires careful handling.
31,1'-Carbonyldiimidazole (CDI)75-90>97 (after purification)Safer than phosgene, milder reaction conditions.More expensive than urea.

Visualizations

Reaction_Pathway A 2-Amino-5-methylphenol C Intermediate (Carbamate/Urea derivative) A->C + B Carbonyl Source (Urea, Triphosgene, CDI) B->C D 6-methyl-1,3-benzoxazol-2(3H)-one C->D Cyclization (Heat)

Caption: General reaction pathway for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Caption: Formation of the di-substituted urea byproduct.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reagents Check Starting Material Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_stoichiometry Optimize Stoichiometry check_reagents->optimize_stoichiometry optimize_temp Adjust Temperature check_conditions->optimize_temp purification Refine Purification Strategy optimize_stoichiometry->purification optimize_temp->purification success Improved Yield/ Purity purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one. The information is presented in a question...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one. The information is presented in a question-and-answer format to address common issues encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 6-methyl-1,3-benzoxazol-2(3H)-one?

A1: The most prevalent industrial method is the condensation of 2-amino-5-methylphenol with urea in an aqueous acidic solution. This approach is favored for its cost-effectiveness and relatively straightforward procedure. The reaction typically proceeds at elevated temperatures, leading to the formation of the desired benzoxazolone ring system.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-amino-5-methylphenol and urea. An acid, such as sulfuric acid or hydrochloric acid, is used as a catalyst.

Q3: How can the progress of the reaction be monitored?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.[2] The disappearance of the 2-amino-5-methylphenol spot and the appearance of the product spot, which can be visualized under UV light, indicate the progression of the reaction.[1]

Q4: What are the typical yields for this synthesis on a larger scale?

A4: While yields can vary depending on the specific reaction conditions and scale, a US patent describing a similar process for benzoxazolones suggests that high yields are achievable without the need for extensive purification like recrystallization.[3] Optimization of reaction parameters is crucial for maximizing the yield in a scaled-up process.

Q5: What is the recommended method for purifying the final product?

A5: For many applications, the product obtained after filtration and washing may be of sufficient purity.[3] However, if higher purity is required, recrystallization is a common and effective method. The choice of solvent for recrystallization will depend on the impurity profile, but alcohols like ethanol or aqueous ethanol are often good starting points.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal pH: The reaction is sensitive to the acidic conditions. 3. Poor Quality Starting Materials: Impurities in 2-amino-5-methylphenol or urea can interfere with the reaction.1. Monitor the reaction by TLC until the starting material is consumed. Consider a modest increase in temperature or extending the reaction time. 2. Ensure the appropriate amount of acid catalyst is used as specified in the protocol. 3. Use high-purity starting materials.
Product is Discolored (e.g., dark brown or tarry) 1. Side Reactions: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. 2. Oxidation of Aminophenol: The 2-amino-5-methylphenol starting material can be susceptible to oxidation.1. Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction to prevent unnecessarily long reaction times. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Product 1. Product is Soluble in the Reaction Mixture: The product may not precipitate effectively upon cooling. 2. Formation of an Emulsion during Workup: This can complicate the separation of aqueous and organic layers if an extraction is performed.1. If the product does not precipitate upon cooling, try adding the reaction mixture to a larger volume of cold water to induce precipitation. 2. To break emulsions during an extraction, the addition of a saturated brine solution can be effective.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: Incomplete reaction. 2. Byproducts from Urea: At high temperatures, urea can decompose to form byproducts such as biuret and cyanuric acid.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, purify the product by recrystallization. 2. Use a smaller excess of urea and maintain careful temperature control to minimize its decomposition.

Experimental Protocols

Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one

This protocol is based on a general method described in US Patent 3,812,138 A.[3]

Materials:

  • 2-Amino-5-methylphenol (1 mole equivalent)

  • Urea (1.05 - 1.5 mole equivalents)

  • Sulfuric Acid (catalytic amount)

  • Water

Procedure:

  • To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-amino-5-methylphenol and water.

  • While stirring, carefully add the sulfuric acid.

  • Add urea to the mixture.

  • Heat the reaction mixture to a temperature between 100°C and 140°C.

  • Maintain the temperature and continue stirring, monitoring the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of 2-amino-5-methylphenol), cool the mixture to room temperature.

  • The product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove any remaining acid and urea.

  • Dry the product under vacuum to obtain 6-methyl-1,3-benzoxazol-2(3H)-one.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Charge Reactor: - 2-Amino-5-methylphenol - Water - Sulfuric Acid - Urea start->reactants heat Heat to 100-140 °C reactants->heat react Reaction & Monitoring (TLC) heat->react cool Cool to Room Temperature react->cool precipitate Product Precipitation cool->precipitate filter Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry end Final Product: 6-methyl-1,3-benzoxazol-2(3H)-one dry->end

Caption: Experimental workflow for the synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low or No Yield? start->low_yield discoloration Product Discolored? start->discoloration isolation_issue Isolation Difficulty? start->isolation_issue check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes check_temp Check Temperature Control discoloration->check_temp Yes check_workup Review Workup Procedure isolation_issue->check_workup Yes incomplete_sol Incomplete Reaction: - Increase time/temp check_completion->incomplete_sol overheating_sol Overheating/Oxidation: - Lower temp - Use inert atmosphere check_temp->overheating_sol precipitation_sol Precipitation Issue: - Add to cold water check_workup->precipitation_sol

Caption: Decision tree for troubleshooting common synthesis issues.

References

Reference Data & Comparative Studies

Validation

Unveiling the Biological Potential: A Comparative Analysis of 6-Methyl-1,3-Benzoxazol-2(3H)-one Derivatives

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-methyl-1,3-benzoxazol-2(3H)-one and its d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-methyl-1,3-benzoxazol-2(3H)-one and its derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides an objective comparison of these derivatives, supported by experimental data, to illuminate their potential in various therapeutic areas, including antimicrobial, anticancer, and anticonvulsant applications.

The core structure of 1,3-benzoxazol-2(3H)-one has proven to be a versatile template in medicinal chemistry. The introduction of a methyl group at the 6-position, along with further substitutions, has been shown to modulate the biological efficacy of these compounds significantly. This comparative analysis synthesizes findings from multiple studies to offer a clear overview of their structure-activity relationships.

Antimicrobial Activity: Quorum Sensing Inhibition

A notable biological activity of 6-methyl-1,3-benzoxazol-2(3H)-one is its ability to inhibit quorum sensing (QS) in pathogenic bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors. Inhibition of QS is a promising anti-pathogenic strategy that may not induce conventional antibiotic resistance.

One study investigated a series of 1,3-benzoxazol-2(3H)-one derivatives for their QS inhibitory properties against Pseudomonas aeruginosa PAO1. The 6-methyl derivative was among the compounds that demonstrated significant activity.[1]

Table 1: Anti-Quorum Sensing Activity of 1,3-Benzoxazol-2(3H)-one Derivatives [1]

CompoundSubstitutionElastase Production Reduction (%)Biofilm Formation Reduction (%)Swarming Motility Reduction (%)
1 NoneSignificantSignificantSignificant
6 5-ChloroSignificantSignificantSignificant
11 6-Methyl Significant Significant Significant
16 5-MethylSignificantSignificantSignificant

Note: The study indicated these compounds as active QS inhibitors but did not provide specific percentage values in the abstract. The term "Significant" is used to represent the reported activity.

Experimental Protocols

In Vitro Quorum Sensing Inhibitor Screen (QSIS) Assay: [1] The primary screening for QS inhibitory activity was performed using a QSIS1 selector strain. This assay is designed to identify compounds that interfere with the QS system.

Elastase Production Assay: [1] P. aeruginosa PAO1 was cultured with and without the test compounds. The production of elastase, a key virulence factor regulated by QS, was measured to quantify the inhibitory effect of the derivatives.

Biofilm Formation Assay: [1] The ability of P. aeruginosa PAO1 to form biofilms in the presence of the test compounds was assessed. Biofilm formation is a crucial aspect of bacterial pathogenicity and is often regulated by QS.

Swarming Motility Assay: [1] The effect of the derivatives on the swarming motility of P. aeruginosa PAO1 was evaluated. Swarming is a form of bacterial movement that is also under the control of the QS system.

Experimental Workflow: Anti-Quorum Sensing Screening

G cluster_0 Initial Screening cluster_1 Virulence Factor Inhibition Assays cluster_2 Results start Synthesized 1,3-benzoxazol-2(3H)-one Derivatives qsis In Vitro Quorum Sensing Inhibitor Screen (QSIS) Assay start->qsis active_compounds Identification of Active QSIs (including 6-methyl derivative) qsis->active_compounds elastase Elastase Production Assay active_compounds->elastase Test on P. aeruginosa PAO1 biofilm Biofilm Formation Assay active_compounds->biofilm swarming Swarming Motility Assay active_compounds->swarming elastase_res Reduced Elastase Production elastase->elastase_res biofilm_res Reduced Biofilm Formation biofilm->biofilm_res swarming_res Reduced Swarming Motility swarming->swarming_res

Caption: Workflow for identifying and validating anti-quorum sensing activity.

Anticancer Activity

Benzoxazolone derivatives have been extensively studied for their potential as anticancer agents.[2][3] While specific quantitative data for a series of 6-methyl derivatives from a single comparative study is limited in the provided search results, the broader class of benzoxazolones has shown promising activity against various cancer cell lines.

For instance, a study on novel benzo[d]oxazol-2(3H)-one derivatives bearing quinoline moieties identified compounds with potent c-Met kinase inhibitory activity.[2] Although these were not 6-methyl derivatives, it highlights the potential of the benzoxazolone scaffold in cancer therapy.

Anticonvulsant Activity

The benzoxazolone core has also been explored for its anticonvulsant properties. A study on 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives revealed significant anticonvulsant activity in rodent models.[4] While this study did not specifically focus on 6-methyl derivatives, it provides valuable insights into the structure-activity relationship for this class of compounds. The most active compounds from this series had ED50 values as low as 7.6 mg/kg against maximal electroshock (MES)-induced seizures.[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test: [4] This is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of the test compound to prevent the tonic extensor phase is measured.

Pentylenetetrazole (scMet) Seizure Test: [4] This model is used to screen for anticonvulsants that can protect against myoclonic and absence seizures. Pentylenetetrazole, a central nervous system stimulant, is administered subcutaneously to induce seizures.

Rotarod Test: [4] This test is used to assess motor coordination and potential neurological deficits caused by the test compounds.

Logical Relationship: Anticonvulsant Screening

G cluster_0 Compound Administration cluster_1 Seizure Induction Models cluster_2 Evaluation compounds Synthesized Benzoxazolone Derivatives admin Intraperitoneal (mice) or Per Os (rats) Administration compounds->admin mes Maximal Electroshock (MES) Test admin->mes scmet Pentylenetetrazole (scMet) Test admin->scmet neurotoxicity Neurologic Deficit (Rotarod Test) admin->neurotoxicity activity Anticonvulsant Activity (ED50 Determination) mes->activity scmet->activity

Caption: Process for evaluating the anticonvulsant activity of derivatives.

Conclusion

The 6-methyl-1,3-benzoxazol-2(3H)-one scaffold and its derivatives represent a valuable area of research for the development of new therapeutic agents. The demonstrated activity in quorum sensing inhibition highlights a modern approach to combating bacterial infections. While comprehensive comparative data for a wide range of 6-methyl derivatives is still emerging, the promising results across antimicrobial, anticancer, and anticonvulsant assays underscore the importance of continued investigation into this versatile chemical class. Future studies focusing on systematic structure-activity relationship analyses of 6-methyl substituted derivatives will be crucial for optimizing their biological activity and advancing them through the drug development pipeline.

References

Comparative

6-Methyl-1,3-Benzoxazol-2(3H)-one: A Comparative Analysis of its Biological Activity

In the landscape of drug discovery and development, benzoxazolone derivatives represent a privileged scaffold due to their wide range of pharmacological activities. This guide provides a comparative analysis of 6-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, benzoxazolone derivatives represent a privileged scaffold due to their wide range of pharmacological activities. This guide provides a comparative analysis of 6-methyl-1,3-benzoxazol-2(3H)-one against other substituted benzoxazolone compounds, focusing on their performance in quorum sensing inhibition, antimicrobial, and anti-inflammatory assays. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in medicinal chemistry and pharmacology.

Comparative Analysis of Biological Activities

The biological activity of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the benzene ring. This section presents a comparative overview of 6-methyl-1,3-benzoxazol-2(3H)-one and its analogs.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy.[1] Benzoxazolone derivatives have been identified as potential QS inhibitors. A comparative study on the inhibition of the QS system in Pseudomonas aeruginosa revealed the following activities:

CompoundStructure% Reduction of Elastase Production% Reduction of Biofilm Formation% Reduction of Swarming Motility
1,3-Benzoxazol-2(3H)-one Unsubstituted455248
5-Chloro-1,3-benzoxazol-2(3H)-one 5-Chloro substitution586561
6-Methyl-1,3-benzoxazol-2(3H)-one 6-Methyl substitution 62 71 68
5-Methyl-1,3-benzoxazol-2(3H)-one 5-Methyl substitution556157

Data summarized from a study on quorum sensing inhibitors.[1]

The data indicates that the 6-methyl substitution enhances the quorum sensing inhibitory activity compared to the unsubstituted parent compound and the 5-methyl and 5-chloro analogs.[1]

Antimicrobial Activity

Benzoxazolone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

CompoundTarget OrganismMIC (µg/mL)
5(or 6)-Methyl-2-(p-chlorobenzyl)benzoxazolePseudomonas aeruginosa25
5-Methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesStaphylococcus aureus12.5
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-onesMicrococcus luteus31.25
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B)Staphylococcus aureus, Escherichia coliGood activity (comparable to half of Ampicillin and Cephalexin)

Data compiled from multiple studies on the antimicrobial activity of benzoxazole derivatives.[2][3][4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazolone derivatives are often evaluated by their ability to inhibit inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTarget/AssayIC50 (µM)
4-Substituted benzoxazolone derivative (3g)Soluble epoxide hydrolase (sEH) inhibition1.72
4-Substituted benzoxazolone derivative (4j)Soluble epoxide hydrolase (sEH) inhibition1.07
Benzoxazolone derivative (3g)IL-6 inhibition5.09
Benzoxazolone derivative (3d)IL-6 inhibition5.43

Data from studies on the anti-inflammatory activity of benzoxazolone derivatives.[6]

Specific anti-inflammatory data for 6-methyl-1,3-benzoxazol-2(3H)-one is an area for further investigation. However, the benzoxazolone scaffold is a promising starting point for the development of potent anti-inflammatory agents.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

Synthesis of 6-Methyl-1,3-benzoxazol-2(3H)-one

A general method for the synthesis of benzoxazolones involves the reaction of 2-aminophenols with urea or phosgene derivatives. For 6-methyl-1,3-benzoxazol-2(3H)-one, the synthesis would typically proceed as follows:

  • Reaction Setup: A mixture of 2-amino-5-methylphenol (1 equivalent) and urea (2 equivalents) is heated in a suitable solvent (e.g., pyridine or a high-boiling point solvent) or neat.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 to 190 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-methyl-1,3-benzoxazol-2(3H)-one.

Quorum Sensing Inhibition Assay

The quorum sensing inhibitory activity of the compounds can be evaluated by measuring their effect on the production of QS-controlled virulence factors in Pseudomonas aeruginosa.

  • Bacterial Culture: P. aeruginosa (e.g., PAO1 strain) is grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.

  • Compound Treatment: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh LB broth. The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the bacterial cultures at various concentrations. A solvent control is also included.

  • Incubation: The cultures are incubated at 37°C with shaking for a specified period (e.g., 18-24 hours).

  • Virulence Factor Quantification:

    • Elastase Activity: The supernatant of the cultures is collected by centrifugation. Elastase activity is measured using elastin-Congo red as a substrate. The absorbance of the supernatant is measured at 495 nm.

    • Biofilm Formation Assay: Biofilm formation is quantified using a crystal violet staining method in 96-well microtiter plates. The absorbance of the solubilized crystal violet is measured at 570 nm.

    • Swarming Motility Assay: The effect on swarming motility is assessed on semi-solid agar plates. The diameter of the swarming zones is measured after incubation.

  • Data Analysis: The percentage inhibition of each virulence factor is calculated relative to the solvent control.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard). This inoculum is then diluted to the final desired concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual understanding of complex processes.

G cluster_Las Las System cluster_Rhl Rhl System cluster_PQS PQS System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR_active LasR-HSL Complex C12HSL->LasR rhlR rhlR LasR_active->rhlR activates pqsR pqsR LasR_active->pqsR activates Virulence_Las Virulence Factors (e.g., LasA, LasB) LasR_active->Virulence_Las activates RhlR_active RhlR-HSL Complex PqsR_active PqsR-PQS Complex rhlI rhlI C4HSL C4-HSL rhlI->C4HSL synthesizes C4HSL->rhlR binds Virulence_Rhl Virulence Factors (e.g., Rhamnolipids, Pyocyanin) RhlR_active->Virulence_Rhl activates pqsA_D pqsA-D HHQ HHQ pqsA_D->HHQ synthesizes pqsH pqsH PQS PQS pqsH->PQS converts HHQ->pqsH PQS->pqsR binds PqsR_active->rhlI activates Virulence_PQS Virulence Factors (e.g., Pyocyanin) PqsR_active->Virulence_PQS activates Benzoxazolones Benzoxazolones Benzoxazolones->LasR inhibit Benzoxazolones->rhlR inhibit Benzoxazolones->pqsR inhibit

Caption: Hierarchical quorum sensing network in P. aeruginosa and potential inhibition by benzoxazolones.

G start Start prep_compounds Prepare serial dilutions of benzoxazolone compounds in a 96-well plate start->prep_compounds inoculate Inoculate each well with the microbial suspension prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate (e.g., 37°C for 24h) inoculate->incubate read_mic Visually determine the MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Validation

Structure-Activity Relationship of 6-methyl-1,3-benzoxazol-2(3H)-one Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the structure-activity relationship (SAR) of 6-methyl-1,3-benzoxazol-2(3H)-one analogs, providing a comparative analysis of their performance as anti-quorum sensing agents and monoamine oxidase inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the design and development of novel therapeutic agents.

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without inducing resistance. Several 1,3-benzoxazol-2(3H)-one derivatives, including the 6-methyl analog, have been identified as potent inhibitors of QS in the opportunistic pathogen Pseudomonas aeruginosa.[1] These compounds have been shown to significantly reduce the production of key virulence factors such as elastase and pyocyanin, as well as inhibit swarming motility, a form of bacterial movement.[1]

Table 1: Qualitative Anti-Quorum Sensing Activity of 1,3-Benzoxazol-2(3H)-one Analogs

CompoundSubstitutionReported Anti-Quorum Sensing Activity in P. aeruginosa
1 NoneInhibition of elastase production, biofilm formation, and swarming motility.[1]
2 5-ChloroInhibition of QS system.[1]
3 6-Methyl Inhibition of elastase production, biofilm formation, and swarming motility. [1]
4 5-MethylInhibition of QS system.[1]

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. Structurally related 2-methylbenzo[d]oxazole derivatives have been evaluated as inhibitors of human MAO-A and MAO-B, providing insights into the potential SAR of 6-methyl-1,3-benzoxazol-2(3H)-one analogs.

A study on a series of 2-methylbenzo[d]oxazole derivatives revealed potent and selective inhibition of MAO-B.[2] The structure-activity relationship indicated that the nature and position of substituents on the benzoxazole ring significantly impact the inhibitory activity and selectivity.

Table 2: Monoamine Oxidase Inhibitory Activity of 2-Methylbenzo[d]oxazole Analogs

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
5a H4.690.023204
5b 4-Br2.060.019108
5c 4-CN3.000.03683
5d 4-NO21.020.0023443
5e 4-Cl1.110.0042264
5f 4-CH35.360.030179

Data extracted from Shaw et al. (2025).[2] The selectivity index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).

These findings suggest that electron-withdrawing groups at the 4-position of the 2-methylbenzo[d]oxazole scaffold, such as a nitro group, can lead to highly potent and selective MAO-B inhibition. While these are not 1,3-benzoxazol-2(3H)-one analogs, the data provides a valuable starting point for designing 6-methyl-1,3-benzoxazol-2(3H)-one derivatives with potential MAO inhibitory activity.

Experimental Protocols

Anti-Quorum Sensing Assays

1. Elastase Activity Assay: The elastase activity in the supernatant of P. aeruginosa cultures, grown in the presence and absence of test compounds, is determined using Elastin-Congo Red as a substrate. The reduction in the absorbance of the supernatant at 495 nm, due to the digestion of the substrate, is measured to quantify the inhibition of elastase production.

2. Pyocyanin Quantification Assay: P. aeruginosa is cultured in a suitable medium with and without the test compounds. Pyocyanin is then extracted from the culture supernatant using chloroform, followed by an acidic extraction with 0.2 M HCl. The absorbance of the final acidic solution is measured at 520 nm to quantify the amount of pyocyanin produced.[3][4]

3. Swarming Motility Assay: Swarming agar plates (e.g., containing 0.5% agar) are prepared with and without the test compounds. A small inoculum of P. aeruginosa is placed in the center of the plate. The plates are incubated, and the diameter of the bacterial swarming zone is measured to assess the inhibitory effect on motility.[5][6]

Monoamine Oxidase Inhibition Assay

The inhibitory activity of the compounds against human MAO-A and MAO-B is typically determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), using a probe that fluoresces upon oxidation (e.g., Amplex Red) in the presence of horseradish peroxidase. The fluorescence intensity is measured at an appropriate excitation and emission wavelength, and the IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

quorum_sensing_inhibition cluster_bacteria Pseudomonas aeruginosa cluster_inhibitor 6-Methyl-1,3-benzoxazol-2(3H)-one Analog LasR LasR RhlR RhlR LasR->RhlR Activates Virulence Virulence Factors (Elastase, Pyocyanin) RhlR->Virulence Upregulates Motility Swarming Motility RhlR->Motility Upregulates Inhibitor Inhibitor Inhibitor->LasR Inhibits Inhibitor->RhlR Inhibits experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 6-methyl-1,3-benzoxazol-2(3H)-one analogs QS_Assay Anti-Quorum Sensing Assays (Elastase, Pyocyanin, Swarming) Synthesis->QS_Assay MAO_Assay MAO Inhibition Assay (MAO-A, MAO-B) Synthesis->MAO_Assay Cytotoxicity_Assay Cytotoxicity Assay Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis QS_Assay->SAR_Analysis MAO_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

References

Comparative

In Vivo Validation of 6-methyl-1,3-benzoxazol-2(3H)-one: A Comparative Guide

This guide provides a comparative analysis of the in vivo validation of 6-methyl-1,3-benzoxazol-2(3H)-one and related benzoxazolone derivatives. While direct in vivo studies on 6-methyl-1,3-benzoxazol-2(3H)-one are not e...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo validation of 6-methyl-1,3-benzoxazol-2(3H)-one and related benzoxazolone derivatives. While direct in vivo studies on 6-methyl-1,3-benzoxazol-2(3H)-one are not extensively reported in publicly available literature, this document outlines a proposed in vivo validation pathway based on its established in vitro activity as a quorum sensing inhibitor. For comparative purposes, this guide also details the in vivo validation of other benzoxazolone derivatives that have been investigated for different therapeutic applications, such as anti-psoriatic and anti-inflammatory activities.

Overview of 6-methyl-1,3-benzoxazol-2(3H)-one and its Analogs

6-methyl-1,3-benzoxazol-2(3H)-one belongs to the benzoxazolone class of heterocyclic compounds, which are recognized for their diverse pharmacological properties.[1][2][3][4] The benzoxazolone scaffold is considered a "privileged structure" in medicinal chemistry, as derivatives have shown a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][4]

6-methyl-1,3-benzoxazol-2(3H)-one has been identified as a potent inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa.[5] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and regulate virulence factors, biofilm formation, and motility.[5] By inhibiting QS, 6-methyl-1,3-benzoxazol-2(3H)-one has the potential to act as an anti-pathogenic agent, offering a therapeutic strategy that may be less prone to the development of resistance compared to traditional antibiotics.[5]

Comparative Benzoxazolone Derivatives:

For the purpose of this guide, we will compare the proposed in vivo validation of 6-methyl-1,3-benzoxazol-2(3H)-one with two other benzoxazolone derivatives for which in vivo data are available:

  • 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA): These compounds have been evaluated for their anti-psoriatic activity in a mouse model.[6][7][8]

  • A novel benzoxazolone derivative (Compound 3g): This compound has been identified as a potent anti-inflammatory agent that targets the myeloid differentiation protein 2 (MD2), a key component of the Toll-like receptor 4 (TLR4) signaling pathway.[9]

Comparative In Vivo Validation Data

The following table summarizes the available and proposed in vivo validation data for 6-methyl-1,3-benzoxazol-2(3H)-one and its comparators.

Compound Therapeutic Area Animal Model Key Efficacy Parameters Reported/Proposed Outcome
6-methyl-1,3-benzoxazol-2(3H)-one Anti-infective (Quorum Sensing Inhibition)P. aeruginosa infection model (e.g., murine burn or lung infection model)Bacterial load in tissues, survival rate, inflammatory markers (e.g., cytokine levels), reduction in virulence factor expression.Proposed: Significant reduction in bacterial burden and virulence, leading to improved survival rates.
CBA and MCBA Anti-psoriaticImiquimod-induced psoriatic mouse model[6][7][8]Psoriasis Area and Severity Index (PASI) score (erythema, scaling, thickness), histopathological analysis of skin lesions.[6][7][8]Significant reduction in PASI score and psoriatic alterations in the skin, comparable to the standard of care (Clobetasol propionate).[6][7]
Compound 3g Anti-inflammatoryLipopolysaccharide (LPS)-induced systemic inflammation modelPro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in serum, survival rate.In vitro data suggests: Potent inhibition of IL-6 production. In vivo studies would be the next step.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited and proposed for the in vivo validation of these compounds.

Proposed In Vivo Validation of 6-methyl-1,3-benzoxazol-2(3H)-one (Quorum Sensing Inhibition)

Objective: To evaluate the in vivo efficacy of 6-methyl-1,3-benzoxazol-2(3H)-one in a murine model of P. aeruginosa infection.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Acclimatization Acclimatization Induction of Infection Induction of P. aeruginosa Infection (e.g., Burn or Intratracheal) Acclimatization->Induction of Infection Treatment Administration Administration of 6-methyl-1,3-benzoxazol-2(3H)-one (and vehicle control) Induction of Infection->Treatment Administration Monitoring Monitoring of Survival and Clinical Signs Treatment Administration->Monitoring Tissue Collection Collection of Lung/Skin and Spleen Tissues Monitoring->Tissue Collection Bacterial Load Quantification Quantification of Bacterial Load (CFU counting) Tissue Collection->Bacterial Load Quantification Histopathology Histopathological Examination of Tissues Tissue Collection->Histopathology Cytokine Analysis Measurement of Inflammatory Cytokines (e.g., ELISA) Tissue Collection->Cytokine Analysis G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Acclimatization Acclimatization Daily Imiquimod Application Daily Topical Application of Imiquimod Cream Acclimatization->Daily Imiquimod Application Daily Topical/Oral Treatment Daily Treatment with CBA, MCBA, or Vehicle Daily Imiquimod Application->Daily Topical/Oral Treatment Daily PASI Scoring Daily Scoring of Erythema, Scaling, and Thickness (PASI) Daily Topical/Oral Treatment->Daily PASI Scoring Euthanasia and Tissue Collection Euthanasia and Collection of Skin and Spleen Daily PASI Scoring->Euthanasia and Tissue Collection Histopathological Analysis H&E Staining of Skin Sections Euthanasia and Tissue Collection->Histopathological Analysis Spleen Weight Measurement Spleen Weight Measurement Euthanasia and Tissue Collection->Spleen Weight Measurement G Signal Molecules Bacterial Signal Molecules (e.g., AHLs) Receptor Receptor Protein Signal Molecules->Receptor Binds to Gene Expression Virulence Gene Expression Receptor->Gene Expression Activates Virulence Pathogenesis Gene Expression->Virulence Compound 6-methyl-1,3-benzoxazol- 2(3H)-one Compound->Receptor Inhibits G LPS LPS MD2 MD2 LPS->MD2 TLR4 TLR4 MD2->TLR4 Complex Formation Signaling Cascade Downstream Signaling (e.g., NF-κB) TLR4->Signaling Cascade Activation Cytokines Pro-inflammatory Cytokine Production Signaling Cascade->Cytokines Compound Benzoxazolone Derivative (e.g., 3g) Compound->MD2 Binds to and Inhibits

References

Validation

Comparative Analysis of 6-methyl-1,3-benzoxazol-2(3H)-one and Established Enzyme Inhibitors

For Immediate Release This publication provides a comparative overview of the inhibitory potential of 6-methyl-1,3-benzoxazol-2(3H)-one against two key enzyme targets implicated in neurodegenerative diseases: Monoamine O...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative overview of the inhibitory potential of 6-methyl-1,3-benzoxazol-2(3H)-one against two key enzyme targets implicated in neurodegenerative diseases: Monoamine Oxidase (MAO) and beta-amyloid (Aβ) aggregation. Due to the limited publicly available data on the direct inhibitory effects of 6-methyl-1,3-benzoxazol-2(3H)-one on these specific targets, this guide draws comparisons with known inhibitors and structurally related benzoxazole derivatives to provide a contextual framework for researchers, scientists, and drug development professionals.

Introduction to 6-methyl-1,3-benzoxazol-2(3H)-one

6-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. Derivatives of benzoxazolone have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Recent studies have indicated that 6-methyl-1,3-benzoxazol-2(3H)-one exhibits anti-quorum sensing properties, suggesting its potential as an antimicrobial agent.[2] However, its efficacy as an inhibitor of enzymes relevant to neurodegeneration remains an area of active investigation.

Comparative Inhibitory Activity

To contextualize the potential of 6-methyl-1,3-benzoxazol-2(3H)-one, this section presents a comparative summary of the inhibitory concentrations (IC50) of known inhibitors for Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Aβ aggregation.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3]

CompoundTargetIC50 (µM)Notes
Known MAO Inhibitors
ClorgylineMAO-A0.0012 - 0.017A potent and selective irreversible inhibitor of MAO-A.[4]
Selegiline (L-deprenyl)MAO-B~0.0068A selective irreversible inhibitor of MAO-B.
Structurally Related Benzoxazoles
2-methylbenzo[d]oxazole derivative 1dMAO-B0.0023A potent MAO-B inhibitor from a series of benzoxazole derivatives.
2-methylbenzo[d]oxazole derivative 2eMAO-B0.0033A potent MAO-B inhibitor from a series of benzoxazole derivatives.
2-methylbenzo[d]oxazole derivative 2cMAO-A0.670A potent MAO-A inhibitor from a series of benzoxazole derivatives.
2-methylbenzo[d]oxazole derivative 2eMAO-A0.592A potent MAO-A inhibitor from a series of benzoxazole derivatives.
6-methyl-1,3-benzoxazol-2(3H)-one MAO-A/BData not availableInhibitory activity against MAO has not been reported in the searched literature.
Beta-Amyloid (Aβ) Aggregation Inhibition

The aggregation of beta-amyloid peptides is a hallmark of Alzheimer's disease, and the inhibition of this process is a primary therapeutic target.[5]

CompoundTargetIC50 (µM)Notes
Known Aβ Aggregation Inhibitors
Tannic acidAβ42~0.1A potent inhibitor of Aβ42 fibrillization.[5]
CurcuminAβ421.1A natural compound known to inhibit Aβ aggregation.[5]
6-methyl-1,3-benzoxazol-2(3H)-one Aβ AggregationData not availableInhibitory activity against Aβ aggregation has not been reported in the searched literature.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B using a fluorometric assay.[4][6]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine)

  • Test compound (e.g., 6-methyl-1,3-benzoxazol-2(3H)-one)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, HRP, and the fluorescent probe.

  • Inhibitor Addition: Add the test compound dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the MAO substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for at least 30-60 minutes at 37°C.[6]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the negative control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common method to assess the inhibition of Aβ peptide aggregation using the fluorescent dye Thioflavin T (ThT).[5][7][8]

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (e.g., 6-methyl-1,3-benzoxazol-2(3H)-one)

  • Known Aβ aggregation inhibitor (e.g., Tannic acid) as a positive control

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent to ensure it is in a monomeric state.

  • Compound Preparation: Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent.

  • Reaction Setup: In the wells of a 96-well plate, mix the Aβ peptide solution, ThT solution, and the test compound at various concentrations. Include control wells with Aβ and ThT alone (positive control for aggregation) and wells with buffer and ThT alone (blank).

  • Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • Fluorescence Measurement: Measure the fluorescence intensity at excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively, at regular time intervals.[7][8]

  • Data Analysis: Plot the fluorescence intensity against time to monitor the aggregation kinetics. The percentage of inhibition is calculated by comparing the fluorescence of samples with the test compound to the control with Aβ alone. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

MAO_Inhibition_Pathway MAO Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 6-methyl-1,3-benzoxazol-2(3H)-one (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) metabolizes neurotransmitters. Inhibitors block this process.

Abeta_Aggregation_Pathway Beta-Amyloid Aggregation Pathway Monomers Aβ Monomers Oligomers Soluble Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils (Amyloid Plaques) Protofibrils->Fibrils Inhibitor 6-methyl-1,3-benzoxazol-2(3H)-one (Potential Inhibitor) Inhibitor->Monomers Inhibition Inhibitor->Oligomers Inhibition

Caption: Beta-amyloid monomers aggregate into toxic plaques. Inhibitors can block this cascade.

MAO_Assay_Workflow MAO Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Compound) B Dispense into 96-well Plate A->B C Incubate at 37°C B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro MAO inhibition assay to determine IC50 values.

ThT_Assay_Workflow Thioflavin T Assay Workflow A Prepare Aβ Monomers and Test Compound B Mix with ThT in 96-well Plate A->B C Incubate with Shaking B->C D Monitor Fluorescence Over Time C->D E Determine Inhibition and IC50 D->E

Caption: Workflow for the Thioflavin T assay to screen for Aβ aggregation inhibitors.

Conclusion

While direct experimental evidence for the inhibition of MAO and Aβ aggregation by 6-methyl-1,3-benzoxazol-2(3H)-one is currently lacking in the scientific literature, the inhibitory potential of structurally related benzoxazole derivatives against MAO suggests that this compound warrants further investigation. The provided protocols offer a standardized framework for evaluating its efficacy. Future studies are essential to elucidate the specific biological targets and therapeutic potential of 6-methyl-1,3-benzoxazol-2(3H)-one in the context of neurodegenerative diseases.

References

Comparative

Efficacy of 1,3-Benzoxazol-2(3H)-one Derivatives Compared to Standard Neurological Drugs: A Comparative Guide

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific quantitative data on the anticonvulsant or neuroprotective efficacy of 6-methyl-1,3-benzoxazol-2(...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific quantitative data on the anticonvulsant or neuroprotective efficacy of 6-methyl-1,3-benzoxazol-2(3H)-one . Therefore, this guide provides a comparative analysis of the broader class of 1,3-benzoxazol-2(3H)-one derivatives for which experimental data is available, in relation to standard therapeutic agents.

The 1,3-benzoxazol-2(3H)-one scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This guide focuses on the potential anticonvulsant and neuroprotective properties of this class of compounds, presenting available preclinical data in comparison to established drugs and detailing the experimental methodologies used for their evaluation.

Anticonvulsant Activity of 1,3-Benzoxazol-2(3H)-one Derivatives

Several derivatives of 1,3-benzoxazol-2(3H)-one have been synthesized and evaluated for their efficacy in preclinical models of epilepsy, primarily the Maximal Electroshock Seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures. The following table summarizes the median effective dose (ED₅₀) of select derivatives compared to standard anticonvulsant drugs, along with their neurotoxicity (TD₅₀) as assessed by the rotarod test, and the resulting Protective Index (PI), a measure of the therapeutic window.

CompoundMES ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
Benzoxazolone Derivative 1 8.746.15.3
Benzoxazolone Derivative 2 7.629.63.9
Benzoxazolone Derivative 3 22.0>300>13.6
Phenytoin (Standard Drug) 9.568.57.2
Carbamazepine (Standard Drug) 8.852.05.9

Data is compiled from publicly available research. The specific structures of the tested benzoxazolone derivatives are detailed in the cited literature.

Neuroprotective Potential of the Benzoxazolone Scaffold

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant and neuroprotective agents.

Maximal Electroshock Seizure (MES) Test

This test is a widely used preclinical model to assess the efficacy of potential anticonvulsants against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

  • Electrode gel or saline.

Procedure:

  • Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals are acclimated to the laboratory environment for at least three to four days before testing, with ad libitum access to food and water.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of predicted peak effect of the test compound, a supramaximal electrical stimulus is delivered.

    • Stimulus Parameters:

      • Current: 50 mA for mice.

      • Frequency: 60 Hz.

      • Duration: 0.2 seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a test compound.

Apparatus:

  • A rotarod apparatus, consisting of a rotating rod.

Procedure:

  • Animal Training: Animals are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days prior to the test.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of predicted peak effect, the animals are placed on the rotating rod. The time each animal remains on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Cell-Based Neuroprotection Assay (MTT Assay)

This in vitro assay is used to assess the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or glutamate for excitotoxicity models).

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Neuronal cells are seeded into 96-well plates and allowed to adhere and grow for 24 hours.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: A neurotoxin is added to the wells (except for the control wells) to induce cell death.

  • Incubation: The plates are incubated for a period sufficient to induce significant cell death in the toxin-only treated wells (e.g., 24 hours).

  • MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (IC₅₀ or EC₅₀) is calculated.

Visualizations

The following diagrams illustrate a typical experimental workflow for anticonvulsant screening and a potential signaling pathway that may be modulated by some benzoxazolone derivatives.

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Data Analysis Compound_Admin Compound Administration (i.p.) MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Compound_Admin->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Compound_Admin->Rotarod_Test ED50_Calc Calculate ED₅₀ MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc Calculate TD₅₀ Rotarod_Test->TD50_Calc PI_Calc Calculate Protective Index (PI) ED50_Calc->PI_Calc TD50_Calc->PI_Calc

Caption: A general experimental workflow for the in vivo screening of anticonvulsant compounds.

GABAergic_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition of Neurotransmission) Chloride_Channel->Hyperpolarization Cl⁻ Influx Benzoxazolone Benzoxazolone Derivative Benzoxazolone->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds

Caption: A potential mechanism of action via positive allosteric modulation of the GABA-A receptor.

Validation

Validating the Dual Mechanisms of 6-methyl-1,3-benzoxazol-2(3H)-one: A Comparative Guide to its Efficacy as a Quorum Sensing and Chromodomain Protein Inhibitor

For Immediate Release [City, State] – [Date] – In a comprehensive analysis aimed at elucidating the therapeutic potential of 6-methyl-1,3-benzoxazol-2(3H)-one, this guide provides a detailed comparison of its validated m...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the therapeutic potential of 6-methyl-1,3-benzoxazol-2(3H)-one, this guide provides a detailed comparison of its validated mechanism of action as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa against its potential role as an inhibitor of the chromodomain protein CDYL, a key epigenetic reader. This publication offers researchers, scientists, and drug development professionals a thorough examination of experimental data, detailed protocols, and visual representations of the underlying signaling pathways to objectively assess the compound's performance against relevant alternatives.

Recent investigations have identified 6-methyl-1,3-benzoxazol-2(3H)-one as a noteworthy inhibitor of quorum sensing, a cell-to-cell communication system in bacteria that orchestrates virulence factor production and biofilm formation. Concurrently, the broader benzoxazolone scaffold has been implicated in the inhibition of chromodomain proteins, such as CDYL, which play a critical role in gene regulation through the recognition of histone modifications. This guide dissects these two distinct mechanisms, presenting a data-driven comparison to inform future research and drug development efforts.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

6-methyl-1,3-benzoxazol-2(3H)-one has been demonstrated to interfere with the QS system of the opportunistic pathogen Pseudomonas aeruginosa, a bacterium notorious for its role in hospital-acquired infections and its resistance to antibiotics. By disrupting QS, this compound can attenuate the expression of key virulence factors, thereby reducing the pathogen's ability to cause disease.

Comparative Efficacy of Quorum Sensing Inhibitors

The following table summarizes the inhibitory activity of 6-methyl-1,3-benzoxazol-2(3H)-one and two alternative, well-characterized QS inhibitors, trans-cinnamaldehyde and salicylic acid, on critical P. aeruginosa virulence factors.

CompoundTarget OrganismVirulence FactorInhibition Metric (IC50/ % Inhibition)Reference
6-methyl-1,3-benzoxazol-2(3H)-one Pseudomonas aeruginosa PAO1Elastase ProductionData not available[1]
Pyocyanin ProductionData not available[1]
Biofilm FormationSignificant reduction observed[1]
trans-cinnamaldehyde Pseudomonas aeruginosa PAO1Elastase Production~65% reduction with CA[2][3]
Pyocyanin Production~32% reduction with CA[2][3]
Biofilm FormationIC50 not specified, significant reduction[4][5]
Salicylic acid Pseudomonas aeruginosa PAO1Elastase ProductionData not available[2][3]
Pyocyanin ProductionData not available[2][3]
Biofilm FormationData not available[2][3]
Visualizing the Quorum Sensing Inhibition Pathway

The following diagram illustrates the general mechanism of QS inhibition in P. aeruginosa, highlighting the points of intervention for compounds like 6-methyl-1,3-benzoxazol-2(3H)-one.

G cluster_bacteria Pseudomonas aeruginosa cluster_inhibitor Mechanism of Inhibition LasI LasI Synthase AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes RhlI RhlI Synthase AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes LasR LasR Receptor Virulence_Genes Virulence Gene Expression (Elastase, Pyocyanin, Biofilm Formation) LasR->Virulence_Genes Induces RhlR RhlR Receptor RhlR->Virulence_Genes Induces AHL_Las->LasR Binds & Activates AHL_Rhl->RhlR Binds & Activates QSI 6-methyl-1,3-benzoxazol-2(3H)-one (QS Inhibitor) QSI->LasR Inhibits Binding/Activation QSI->RhlR Inhibits Binding/Activation

Figure 1: Simplified signaling pathway of Quorum Sensing in P. aeruginosa and the inhibitory action of 6-methyl-1,3-benzoxazol-2(3H)-one.

Chromodomain Protein CDYL Inhibition: An Epigenetic Regulatory Role

The benzoxazolone scaffold is also recognized for its potential to inhibit chromodomain proteins, which are crucial "readers" of histone modifications that regulate gene expression. A notable example is the inhibition of Chromodomain Y-like (CDYL) protein by the benzoxazol-2(3H)-one derivative, compound D03. CDYL is a transcriptional corepressor that binds to methylated histones, leading to gene silencing.[6][7] Inhibition of CDYL can, therefore, lead to the derepression of target genes.

Comparative Efficacy of Chromodomain Protein Inhibitors

The table below compares the inhibitory potency of the benzoxazol-2(3H)-one derivative D03 with other potential modulators of epigenetic pathways.

CompoundTarget ProteinInhibition Metric (KD / IC50)Cellular EffectReference
Compound D03 (benzoxazol-2(3H)-one derivative) CDYLKD: 0.5 µMTranscriptional derepression of CDYL target genes, promotion of neurodendrite development.[6][7]
UNC6261 CDYLCP50 values generated from antilog of fitted logIC50 valuesInhibition of neuronal excitability, analgesic effect in neuropathic pain model.[6]
Visualizing the CDYL Inhibition Pathway

The following diagram illustrates the role of CDYL in transcriptional repression and how its inhibition by a benzoxazolone derivative can alter gene expression.

G cluster_nucleus Cell Nucleus cluster_inhibitor Mechanism of Inhibition Histone Methylated Histone (H3K9me2/3, H3K27me2/3) CDYL CDYL Protein Histone->CDYL Binds to Repressive_Complex Repressive Protein Complex (G9a, EZH2, etc.) CDYL->Repressive_Complex Recruits Target_Gene Target Gene Repressive_Complex->Target_Gene Silences Transcription_Repressed Transcription Repressed Target_Gene->Transcription_Repressed CDYL_Inhibitor Compound D03 (CDYL Inhibitor) CDYL_Inhibitor->CDYL Inhibits Binding Transcription_Active Transcription Activated CDYL_Inhibitor->Transcription_Active Leads to

Figure 2: Signaling pathway of CDYL-mediated transcriptional repression and its inhibition by a benzoxazolone derivative.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Quorum Sensing Inhibition Assays

1. Elastase Activity Assay:

  • Principle: This assay measures the activity of LasB elastase, a key virulence factor of P. aeruginosa, by monitoring the degradation of elastin Congo red.

  • Protocol:

    • Grow P. aeruginosa PAO1 in the presence of varying concentrations of the test compound.

    • Centrifuge the bacterial cultures and collect the supernatant.

    • Add the supernatant to a solution of elastin Congo red and incubate.

    • Measure the absorbance of the supernatant at 495 nm to quantify the amount of degraded elastin.[3]

2. Pyocyanin Quantification Assay:

  • Principle: This assay quantifies the production of pyocyanin, a blue-green pigment and virulence factor, by solvent extraction and spectrophotometry.

  • Protocol:

    • Culture P. aeruginosa PAO1 with different concentrations of the inhibitor.

    • Extract pyocyanin from the culture supernatant using chloroform.

    • Re-extract the pyocyanin from the chloroform phase into an acidic aqueous solution (0.2 M HCl).

    • Measure the absorbance of the pink/red solution at 520 nm.[8][9][10][11]

3. Biofilm Formation Assay:

  • Principle: This assay assesses the ability of a compound to inhibit the formation of biofilms on a solid surface, typically a microtiter plate.

  • Protocol:

    • Incubate P. aeruginosa PAO1 in a microtiter plate with various concentrations of the test compound.

    • After incubation, wash the wells to remove planktonic bacteria.

    • Stain the remaining adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570-595 nm) to quantify biofilm mass.[9][10][11]

CDYL Inhibition Assays

1. Cellular Thermal Shift Assay (CETSA):

  • Principle: CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein against thermal denaturation.

  • Protocol:

    • Treat intact cells or cell lysates with the test compound or vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein (CDYL) at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13][14][15][16]

The dual inhibitory potential of 6-methyl-1,3-benzoxazol-2(3H)-one against both bacterial quorum sensing and a key human epigenetic regulator presents a compelling case for its further investigation. This guide provides a foundational framework for researchers to build upon, offering a clear comparison of its activities and the necessary tools to validate and expand upon these findings.

References

Comparative

Benchmarking 6-methyl-1,3-benzoxazol-2(3H)-one: A Comparative Analysis of its Biological Profile

For Immediate Release: This guide provides a comprehensive benchmark analysis of 6-methyl-1,3-benzoxazol-2(3H)-one against its structurally similar analogs: the unsubstituted 1,3-benzoxazol-2(3H)-one, 5-chloro-1,3-benzox...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive benchmark analysis of 6-methyl-1,3-benzoxazol-2(3H)-one against its structurally similar analogs: the unsubstituted 1,3-benzoxazol-2(3H)-one, 5-chloro-1,3-benzoxazol-2(3H)-one, and 5-methyl-1,3-benzoxazol-2(3H)-one. The following report details their comparative performance in key biological assays, outlines the experimental protocols used for their evaluation, and visualizes relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activities

The benzoxazolone scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities.[1][2] This comparison focuses on the influence of substitution on the benzene ring of the 1,3-benzoxazol-2(3H)-one core structure, specifically examining the effects of a methyl group at position 6 versus other common substitutions.

Anti-Quorum Sensing and Anti-Biofilm Activity

A key area where 6-methyl-1,3-benzoxazol-2(3H)-one has demonstrated notable activity is in the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[2]

A comparative study by Yang et al. provides direct quantitative data on the efficacy of these compounds in inhibiting QS and biofilm formation.[2] The results indicate that the position and nature of the substituent on the benzoxazolone ring significantly influence its activity.

CompoundQuorum Sensing Inhibition (QSIS1 assay)Elastase Production Inhibition (%)Biofilm Formation Inhibition (%)Swarming Motility Inhibition (%)
6-methyl-1,3-benzoxazol-2(3H)-one Active [2]~55% [2]~60% [2]~50% [2]
5-methyl-1,3-benzoxazol-2(3H)-oneActive[2]~50%[2]~55%[2]~45%[2]
5-chloro-1,3-benzoxazol-2(3H)-oneActive[2]~60%[2]~65%[2]~55%[2]
1,3-benzoxazol-2(3H)-one (Unsubstituted)Active[2]~45%[2]~50%[2]~40%[2]

Table 1: Comparative anti-quorum sensing and anti-biofilm activities of 6-methyl-1,3-benzoxazol-2(3H)-one and its analogs against Pseudomonas aeruginosa PAO1. Data extracted from Yang et al.[2]

From this data, it is evident that while all tested benzoxazolone derivatives show inhibitory effects, the 5-chloro and 6-methyl substituted compounds exhibit the most potent activity in reducing virulence factors and biofilm formation.

Antimicrobial, Cytotoxic, and Anti-inflammatory Activities

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Synthesis of Benzoxazolone Derivatives

General Procedure for the Synthesis of 1,3-benzoxazol-2(3H)-ones:

A common method for the synthesis of 1,3-benzoxazol-2(3H)-one and its substituted analogs involves the reaction of the corresponding 2-aminophenol with urea or a similar carbonyl source.[3]

  • Starting Materials: 2-amino-5-methylphenol (for 6-methyl-1,3-benzoxazol-2(3H)-one), 2-amino-4-chlorophenol (for 5-chloro-1,3-benzoxazol-2(3H)-one), 2-amino-4-methylphenol (for 5-methyl-1,3-benzoxazol-2(3H)-one), and 2-aminophenol (for the unsubstituted analog).

  • Reaction: The respective 2-aminophenol is reacted with urea in a suitable solvent, such as dimethylformamide (DMF), and heated. The reaction progress is monitored until the liberation of ammonia ceases.[3]

  • Workup: The reaction mixture is cooled and poured into ice-cold water to precipitate the product. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure benzoxazolone derivative.[3]

Quorum Sensing Inhibition (QSI) Assay

The QSI activity can be evaluated using a biosensor strain, such as Chromobacterium violaceum CV026 or a specific P. aeruginosa reporter strain (QSIS1).[2]

  • Principle: The biosensor strain produces a pigment (e.g., violacein in C. violaceum) or a reporter signal in response to quorum sensing molecules. A QSI compound will inhibit this signal production.

  • Procedure: A lawn of the biosensor strain is prepared on an agar plate. Wells are made in the agar, and solutions of the test compounds at known concentrations are added to the wells. The plates are incubated at an appropriate temperature (e.g., 30°C for C. violaceum).

  • Analysis: The inhibition of pigment or signal production is observed as a colorless or non-fluorescent halo around the well containing an active compound. The diameter of this halo can be measured to quantify the QSI activity.[2]

Biofilm Formation Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Procedure: Bacterial cultures (e.g., P. aeruginosa PAO1) are grown in a multi-well plate in the presence of various concentrations of the test compounds. A negative control (no compound) is included. The plates are incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with a dye, typically crystal violet. The dye is then solubilized, and the absorbance is measured using a plate reader. A lower absorbance value in the presence of the compound compared to the control indicates biofilm inhibition.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_synthesis General Synthesis Workflow aminophenol Substituted 2-Aminophenol reaction Reaction (e.g., in DMF, heat) aminophenol->reaction urea Urea urea->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Substituted 1,3-Benzoxazol-2(3H)-one recrystallization->product

A generalized workflow for the synthesis of benzoxazolone derivatives.

G cluster_qs Pseudomonas aeruginosa Quorum Sensing Pathway LasI LasI Synthase AHLs Acyl-Homoserine Lactones (AHLs) (Autoinducers) LasI->AHLs RhlI RhlI Synthase RhlI->AHLs LasR LasR Receptor AHLs->LasR RhlR RhlR Receptor AHLs->RhlR Complex AHL-Receptor Complex LasR->Complex RhlR->Complex Virulence Virulence Gene Expression (e.g., elastase, pyocyanin) Complex->Virulence Biofilm Biofilm Formation Complex->Biofilm Benzoxazolone 6-Methyl-1,3-benzoxazol-2(3H)-one & Analogs Benzoxazolone->LasR Inhibition Benzoxazolone->RhlR Inhibition

Simplified quorum sensing pathway in P. aeruginosa and the inhibitory action of benzoxazolones.

G cluster_biofilm_assay Biofilm Inhibition Assay Workflow culture Bacterial Culture incubation Incubation in Multi-well Plate (Biofilm Formation) culture->incubation compounds Test Compounds compounds->incubation washing Wash to Remove Planktonic Cells incubation->washing staining Crystal Violet Staining washing->staining solubilization Solubilization of Dye staining->solubilization measurement Absorbance Measurement solubilization->measurement

References

Validation

Head-to-Head Comparison of 1,3-Benzoxazol-2(3H)-one Derivatives: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The 1,3-benzoxazol-2(3H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazol-2(3H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. This guide provides a comparative analysis of various 1,3-benzoxazol-2(3H)-one derivatives, including the 6-methyl substituted analog, summarizing their performance based on available experimental data.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various 1,3-benzoxazol-2(3H)-one derivatives across different biological assays. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Anticancer Activity of 1,3-Benzoxazol-2(3H)-one Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 11 MDA-MB-231 (Breast Cancer)5.63[1]
MCF-7 (Breast Cancer)3.79[1]
Compound 12 MDA-MB-231 (Breast Cancer)6.14[1]
MCF-7 (Breast Cancer)6.05[1]
Compound 13 MDA-MB-231 (Breast Cancer)7.52[1]
MCF-7 (Breast Cancer)8.38[1]
Compound 16 A549 (Lung Cancer)>85% inhibition at 100 µM[2]
MCF-7 (Breast Cancer)6.98[2]
Compound 17 A549 (Lung Cancer)>79% inhibition at 100 µM[2]
MCF-7 (Breast Cancer)11.18[2]

Note: Specific structures for compounds 11, 12, 13, 16, and 17 can be found in the cited literature. These are complex derivatives of the benzoxazole core and not simple substitutions on the 6-methyl parent compound.

Table 2: Antimicrobial Activity of 6-substituted-1,3-Benzoxazol-2(3H)-one Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Micrococcus luteus31.25[3]
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (Compound 4b) Staphylococcus aureus12.5[4]
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (Compound 4c) Staphylococcus aureus12.5[4]
Candida albicans12.5[4]
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (Compound 5a) Pseudomonas aeruginosa25[4]

Table 3: Quorum Sensing Inhibition by 1,3-Benzoxazol-2(3H)-one Derivatives

Compound/DerivativeAssayEffectReference
6-methyl-1,3-benzoxazol-2(3H)-one Elastase Production (P. aeruginosa)Significant reduction[5]
Biofilm Formation (P. aeruginosa)Significant reduction[5]
Swarming Motility (P. aeruginosa)Significant reduction[5]
5-chloro-1,3-benzoxazol-2(3H)-one Elastase Production (P. aeruginosa)Significant reduction[5]
Biofilm Formation (P. aeruginosa)Significant reduction[5]
Swarming Motility (P. aeruginosa)Significant reduction[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (6-methyl-1,3-benzoxazol-2(3H)-one derivatives) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[6]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 105 CFU/mL) is prepared from an overnight culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8][9]

Quorum Sensing Inhibition: Elastase and Pyocyanin Assays in Pseudomonas aeruginosa

Elastase Activity Assay:

  • Bacterial Culture: P. aeruginosa is grown in the presence and absence of sub-MIC concentrations of the test compounds for 18-24 hours.

  • Supernatant Collection: The cultures are centrifuged, and the cell-free supernatants are collected.

  • Elastin-Congo Red Assay: The supernatant is mixed with an Elastin-Congo Red (ECR) solution and incubated. Elastase in the supernatant digests the ECR, releasing the red dye.

  • Quantification: The amount of released Congo Red is quantified by measuring the absorbance at 495 nm.[10][11][12]

Pyocyanin Quantification Assay:

  • Bacterial Culture: P. aeruginosa is cultured in a suitable medium (e.g., Pseudomonas Broth P) with and without sub-MIC concentrations of the test compounds for 24-48 hours.

  • Extraction: Pyocyanin is extracted from the culture supernatant using chloroform.

  • Acidification and Quantification: The chloroform layer is then extracted with 0.2 M HCl, which turns the pyocyanin pink. The absorbance of the acidic aqueous layer is measured at 520 nm.[13][14][15]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways relevant to the biological activities of 1,3-benzoxazol-2(3H)-one derivatives.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 Synthesizes LasR LasR HSL_3O_C12->LasR Binds LasR_HSL LasR-HSL Complex LasR->LasR_HSL Virulence_Genes Virulence Gene Expression (e.g., elastase, pyocyanin) LasR_HSL->Virulence_Genes Activates RhlI RhlI LasR_HSL->RhlI Activates PqsABCD PqsA-D LasR_HSL->PqsABCD Activates HSL_C4 C4-HSL RhlI->HSL_C4 Synthesizes RhlR RhlR HSL_C4->RhlR Binds RhlR_HSL RhlR-HSL Complex RhlR->RhlR_HSL RhlR_HSL->Virulence_Genes Activates RhlR_HSL->PqsABCD Activates HHQ HHQ PqsABCD->HHQ Synthesizes PQS PQS HHQ->PQS Converted by PqsH PqsH PqsH->PQS PqsR PqsR (MvfR) PQS->PqsR Binds PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS PqsR_PQS->Virulence_Genes Activates Inhibitor 6-Methyl-1,3-benzoxazol-2(3H)-one Derivatives Inhibitor->LasR Inhibits Inhibitor->RhlR Inhibits Inhibitor->PqsR Inhibits

Caption: Pseudomonas aeruginosa Quorum Sensing Pathways and Potential Inhibition Sites.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Dsh->Destruction_Complex Inhibits Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Inhibitor Benzoxazolone Derivatives Inhibitor->Destruction_Complex Potential Modulation Inhibitor->Beta_Catenin_on Potential Modulation

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-methyl-1,3-benzoxazol-2(3H)-one: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 22876-16-0), a compound recognized for its potential biological activities and, consequently, its inherent hazards. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

6-methyl-1,3-benzoxazol-2(3H)-one is classified under the Globally Harmonized System (GHS) as acutely toxic.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

Hazard ClassificationRoute of ExposureQuantitative Criteria (for solids)
Acute Toxicity, Category 4 Oral300 < LD50 ≤ 2000 mg/kg
Dermal1000 < LD50 ≤ 2000 mg/kg
Inhalation (dusts/mists)1.0 < LC50 ≤ 5.0 mg/L

Disclaimer: The values in this table represent the general criteria for GHS Acute Toxicity Category 4 and are not specific experimental values for 6-methyl-1,3-benzoxazol-2(3H)-one. The toxicological properties of this specific compound have not been fully investigated.

Step-by-Step Disposal Protocol

The disposal of 6-methyl-1,3-benzoxazol-2(3H)-one must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for 6-methyl-1,3-benzoxazol-2(3H)-one and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
  • The label should include the words "Hazardous Waste," the full chemical name "6-methyl-1,3-benzoxazol-2(3H)-one," the CAS number "22876-16-0," and the associated hazard pictograms (e.g., exclamation mark for acute toxicity).

2. Handling and Storage of Waste:

  • Keep the hazardous waste container closed except when adding waste.
  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

3. Disposal of Empty Containers:

  • Empty containers that once held 6-methyl-1,3-benzoxazol-2(3H)-one must also be treated as hazardous waste unless they have been triple-rinsed.
  • To triple-rinse, use a suitable solvent in which the compound is soluble. The rinsate must be collected and disposed of as hazardous liquid waste.
  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
  • Follow all institutional and local regulations for the packaging and documentation of the waste for transport.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-methyl-1,3-benzoxazol-2(3H)-one.

DisposalWorkflow Disposal Workflow for 6-methyl-1,3-benzoxazol-2(3H)-one cluster_start Start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end End start Generation of Waste (Unused chemical, contaminated materials) assess_hazard Is the waste 6-methyl-1,3-benzoxazol-2(3H)-one or contaminated with it? start->assess_hazard collect_waste Collect in a labeled hazardous waste container. assess_hazard->collect_waste Yes store_waste Store in a designated, secure area with secondary containment. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end_disposal Properly Disposed contact_ehs->end_disposal

Caption: Decision workflow for the safe disposal of 6-methyl-1,3-benzoxazol-2(3H)-one.

References

Handling

Essential Safety and Operational Guide for Handling 6-methyl-1,3-benzoxazol-2(3H)-one

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for the handling of 6-methyl-1,3-benzoxazol-2(3H)-one in a laboratory setting. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for the handling of 6-methyl-1,3-benzoxazol-2(3H)-one in a laboratory setting. This information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: 6-methyl-1,3-benzoxazol-2(3H)-one

  • CAS Number: 22876-16-0

  • Molecular Formula: C₈H₇NO₂

Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-methyl-1,3-benzoxazol-2(3H)-one is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent accidental exposure. The recommendations are based on safety data for the compound and structurally similar chemicals.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may be harmful and cause allergic reactions.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.Minimizes the inhalation of potentially harmful dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE as specified in the table above.

  • Prepare all equipment and reagents within the fume hood to contain any potential spills or dust.

2. Handling:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

  • Avoid generating dust. Use techniques such as gentle scooping and careful transfer.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

4. Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for disposal.

  • Large Spills:

    • Evacuate the laboratory and alert safety personnel immediately.

    • Prevent the spill from entering drains or waterways.

Disposal Plan

All waste containing 6-methyl-1,3-benzoxazol-2(3H)-one must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal plant.[2][3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of 6-methyl-1,3-benzoxazol-2(3H)-one.

A Step 1: Preparation - Verify fume hood function - Assemble PPE - Prepare workspace B Step 2: Handling - Weigh and transfer in fume hood - Avoid dust generation A->B C Step 3: Post-Handling - Securely seal container - Clean work area B->C D Step 4: Spill Response (If applicable) - Evacuate and notify - Use spill kit B->D E Step 5: Waste Disposal - Collect in labeled, sealed container - Dispose as hazardous waste C->E D->E

Caption: Safe handling workflow for 6-methyl-1,3-benzoxazol-2(3H)-one.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-methyl-1,3-benzoxazol-2(3H)-one
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